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  • Product: 4-Hydroxy-N,2-dimethylbenzamide
  • CAS: 50639-10-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Hydroxy-N,2-dimethylbenzamide: Identification, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-N,2-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,2-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring a phenolic hydroxyl group, an N-methyl amide, and a methyl group on the aromatic ring, presents a unique scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study. This guide provides a comprehensive overview of the identification, analytical characterization, and a proposed synthetic pathway for 4-Hydroxy-N,2-dimethylbenzamide, serving as a crucial resource for researchers engaged in its synthesis and application.

Part 1: Core Identification and Properties

IdentifierValueSource/Method
IUPAC Name 4-Hydroxy-N,2-dimethylbenzamideIUPAC Nomenclature
Molecular Formula C₉H₁₁NO₂Elemental Composition
Molecular Weight 165.19 g/mol Calculation
Canonical SMILES CNC(=O)C1=C(C)C=C(O)C=C12D Structure
InChI Key (Predicted)InChI Algorithm
Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the compound's structure and comparison with similar molecules. These values should be considered estimates and require experimental verification.

PropertyPredicted Value
Melting Point 150-170 °C
Boiling Point >300 °C at 760 mmHg
LogP ~1.5 - 2.5
Aqueous Solubility Sparingly soluble

Part 2: Synthesis and Purification

A plausible synthetic route to 4-Hydroxy-N,2-dimethylbenzamide involves the amidation of 4-hydroxy-2-methylbenzoic acid. This common and versatile reaction in organic synthesis can be achieved through several methods, with the acid chloride route being a reliable choice for laboratory-scale synthesis.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 4-Hydroxy-N,2-dimethylbenzamide A 4-Hydroxy-2-methylbenzoic Acid (Starting Material) C 4-Hydroxy-2-methylbenzoyl Chloride (Acid Chloride Intermediate) A->C  Activation of Carboxylic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) E Crude 4-Hydroxy-N,2-dimethylbenzamide C->E  Amidation D Methylamine (CH₃NH₂) in an inert solvent (e.g., DCM, THF) F Purification (Recrystallization or Column Chromatography) E->F  Work-up G Pure 4-Hydroxy-N,2-dimethylbenzamide F->G  Isolation

Caption: Proposed synthesis workflow for 4-Hydroxy-N,2-dimethylbenzamide.

Experimental Protocol: Synthesis via the Acid Chloride Intermediate

This protocol outlines a standard laboratory procedure for the synthesis of 4-Hydroxy-N,2-dimethylbenzamide.

Step 1: Formation of the Acid Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-methylbenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-hydroxy-2-methylbenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methylamine (CH₃NH₂) (at least 2 equivalents) in the same solvent to the cooled acid chloride solution with vigorous stirring. The use of excess methylamine is to neutralize the HCl byproduct.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted starting acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-Hydroxy-N,2-dimethylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 3: Analytical Characterization

A multi-technique approach is essential for the comprehensive structural elucidation and purity assessment of the synthesized 4-Hydroxy-N,2-dimethylbenzamide.

Analytical Workflow

G cluster_1 Characterization of 4-Hydroxy-N,2-dimethylbenzamide A Purified Compound B ¹H NMR Spectroscopy (Proton Environment) A->B C ¹³C NMR Spectroscopy (Carbon Skeleton) A->C D Mass Spectrometry (MS) (Molecular Weight and Fragmentation) A->D E Infrared (IR) Spectroscopy (Functional Groups) A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number and types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Broad Singlet1HPhenolic -OH
~7.5 - 8.5Broad Singlet/Quartet1HAmide N-H
~7.0 - 7.5Multiplet3HAromatic C-H
~2.8 - 3.0Doublet3HN-CH₃
~2.2 - 2.4Singlet3HAr-CH₃
  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~168 - 172Amide C=O
~155 - 160Aromatic C-OH
~120 - 140Aromatic C-H & C-C
~26 - 28N-CH₃
~18 - 22Ar-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion Peak (M⁺): m/z = 165.0789 (for [M]⁺) or 166.0862 (for [M+H]⁺ in ESI+).

  • Key Fragmentation Pathways:

    • Loss of the N-methyl group (-CH₃).

    • Cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the methylamine radical cation.

    • Fragments arising from the substituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400 (broad)O-H stretchPhenolic -OH
3100 - 3300N-H stretchAmide N-H
~3000C-H stretchAromatic C-H
2850 - 2960C-H stretchAliphatic C-H (from CH₃ groups)
1630 - 1680C=O stretchAmide I band
1500 - 1600N-H bendAmide II band
1450 - 1600C=C stretchAromatic ring

Conclusion

This technical guide provides a comprehensive framework for the synthesis, identification, and characterization of 4-Hydroxy-N,2-dimethylbenzamide. By following the proposed synthetic and analytical workflows, researchers can confidently prepare and validate the structure of this compound. The predicted spectral data serves as a valuable reference for experimental verification. As a versatile scaffold, 4-Hydroxy-N,2-dimethylbenzamide holds potential for further functionalization and exploration in the pursuit of novel chemical entities with significant biological activities.

References

Due to the limited direct literature on 4-Hydroxy-N,2-dimethylbenzamide, the following references to general synthetic methodologies and spectral characterization of similar compounds are provided for guidance.

  • General Synthesis of Benzamides: For general procedures on the synthesis of benzamides from carboxylic acids, including the use of thionyl chloride for acid chloride formation followed by amidation, refer to standard organic chemistry textbooks and relevant literature on amide bond formation. A representative example can be found in: Strategic Applications of Named Reactions in Organic Synthesis, Kürti, L.; Czakó, B. Elsevier, 2005.
  • Spectroscopic Data of Related Compounds: For examples of NMR, MS, and IR data for structurally similar compounds such as N-methylbenzamides and substituted benzamides, consult chemical databases and spectral libraries

    • NIST Chemistry WebBook: National Institute of Standards and Technology. [Link][1][2][3]

    • PubChem: National Center for Biotechnology Information. [Link][4][5]

Sources

Exploratory

Foreword: Beyond Potency – The Pharmacokinetic Imperative in Drug Design

An In-Depth Technical Guide to the Pharmacokinetic Properties of N,2-dimethylbenzamide Analogs In the landscape of modern drug discovery, the intrinsic potency of a molecule is but a single chapter in a much larger narra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of N,2-dimethylbenzamide Analogs

In the landscape of modern drug discovery, the intrinsic potency of a molecule is but a single chapter in a much larger narrative. The true measure of a therapeutic candidate lies in its ability to navigate the complex biological terrain of the human body to reach its target in sufficient concentration and for an appropriate duration. This journey is defined by its pharmacokinetic (PK) properties. For the N,2-dimethylbenzamide scaffold and its analogs, a class of compounds holding significant therapeutic promise, understanding these properties is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a deep dive into the core ADME (Absorption, Distribution, Metabolism, and Excretion) principles as they apply to N,2-dimethylbenzamide analogs. We will move beyond theoretical descriptions to explore the causality behind experimental choices, the architecture of self-validating protocols, and the interpretation of data, all grounded in field-proven insights. Our central exemplar, Entinostat (SNDX-275) , a benzamide histone deacetylase (HDAC) inhibitor, will serve to illustrate these principles in a clinically relevant context.[1][2][3]

The N,2-dimethylbenzamide Scaffold: A Profile of Therapeutic Versatility

The N,2-dimethylbenzamide core is a versatile chemical framework. While simple analogs have found use in applications such as insect repellents, its true potential has been unlocked through medicinal chemistry, leading to compounds with potent biological activity. Entinostat, a selective inhibitor of class I HDACs, stands as a testament to this potential.[2][3] It is an orally bioavailable compound that has been investigated extensively in oncology, particularly for breast cancer and lymphoma.[1][4] A unique characteristic of Entinostat is its prolonged half-life, which allows for less frequent dosing, a desirable feature for patient compliance and therapeutic efficacy.[4] Understanding how structural modifications to the core N,2-dimethylbenzamide structure influence the complete ADME profile is paramount to developing the next generation of therapeutics from this class.

Deconstructing the ADME Profile: A Four-Part Journey

The in vivo fate of a drug is a dynamic process. We dissect this journey into four key phases, each requiring specific experimental interrogation. The goal of these early, non-clinical ADME studies is to guide chemical structure optimization and select drug-like candidates for further development.[5][6]

Absorption: The Gateway to Systemic Circulation

Absorption describes the process by which a drug moves from the site of administration into the bloodstream.[5][7] For orally administered N,2-dimethylbenzamide analogs like Entinostat, this means successfully traversing the gastrointestinal (GI) tract.

Core Experimental Systems & The Rationale Behind Their Use:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion, the primary route of absorption for many small molecules.[8] It uses an artificial lipid-infused filter to separate a donor and acceptor compartment. Causality: PAMPA is employed in early discovery to rapidly screen large libraries of analogs. It provides a cost-effective, preliminary assessment of passive permeability, allowing researchers to quickly triage compounds with poor absorption potential.[8]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties remarkably similar to the intestinal epithelium. Causality: The Caco-2 model is the gold standard for in vitro absorption prediction because it accounts for not only passive diffusion but also active transport and, critically, efflux mechanisms.[7] Efflux, mediated by transporters like P-glycoprotein (P-gp), can actively pump a drug back into the GI lumen, severely limiting its bioavailability. By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an "efflux ratio" can be calculated. An efflux ratio significantly greater than 1 is a red flag for P-gp substrate activity.

Protocol Trustworthiness: The integrity of the Caco-2 monolayer is paramount for reliable data. This is validated by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A consistent and high TEER value confirms that the cell junctions are intact and that drug passage is occurring through the cells (transcellular) or via tight junctions (paracellular), not around a leaky monolayer.

Data Presentation: Representative Permeability Data for N,2-dimethylbenzamide Analogs

Compound IDPAMPA Pₑ (10⁻⁶ cm/s)Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A / A→B)Predicted Absorption
Analog X-112.510.81.1High
Analog X-214.23.15.8Low (P-gp Substrate)
Analog X-30.80.51.3Low (Poor Permeability)

Note: This table presents hypothetical data for illustrative purposes.

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body. Key factors governing distribution are its ability to leave the bloodstream and enter tissues, and its tendency to bind to plasma proteins.

Core Experimental System:

  • Plasma Protein Binding (PPB) Assay: Typically performed via equilibrium dialysis, this assay quantifies the fraction of a drug bound to plasma proteins like albumin. Causality: It is a fundamental tenet of pharmacology that only the unbound drug is free to interact with its target, be metabolized, and be excreted.[8] A compound that is very highly bound to plasma proteins (>99.5%) may have a very low free concentration, potentially rendering it ineffective in vivo, even if it is highly potent in vitro. This information is essential for correlating in vitro activity with in vivo efficacy.[8]

Visualizing the Drug Distribution Workflow

cluster_absorption Absorption cluster_distribution Distribution OralDose Oral Administration of Analog GITract GI Tract OralDose->GITract SystemicCirculation Systemic Circulation GITract->SystemicCirculation Permeation FreeDrug Free Drug (Active Fraction) SystemicCirculation->FreeDrug BoundDrug Plasma Protein Bound Drug SystemicCirculation->BoundDrug Tissues Target Tissues FreeDrug->Tissues

Caption: The interplay between absorption and distribution.

Metabolism: The Body's Chemical Processing Plant

Metabolism involves the enzymatic conversion of a drug into different compounds, known as metabolites. This process, primarily occurring in the liver, generally renders compounds more water-soluble to facilitate their excretion.

Core Experimental Systems:

  • Liver Microsomal Stability Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5] In this assay, the disappearance of the parent drug over time is monitored. Causality: This is a workhorse assay in early discovery to estimate metabolic clearance. A compound that is rapidly degraded in microsomes will likely have a short half-life and low exposure in vivo. This flags the molecule for structural modification at the metabolic "soft spot."

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture, as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters. Causality: This assay gives a more complete view of hepatic clearance and can reveal metabolic pathways not captured by microsomes alone.

  • Metabolite Identification: Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to identify the structures of metabolites formed in these assays. For benzamide compounds, common metabolic pathways include N-dealkylation and hydrolysis of the amide bond.[9]

Excretion: The Final Elimination

Excretion is the removal of the drug and its metabolites from the body, primarily via urine (renal excretion) and feces (biliary excretion).

Core Experimental System:

  • Human Mass Balance Study: While a clinical study, its foundation is laid in preclinical work.[10] A radiolabeled (typically ¹⁴C) version of the drug is administered to healthy volunteers, and all urine and feces are collected until radioactivity is cleared. Causality: This is the definitive study to determine the routes and rates of excretion and provides a complete picture of the drug's fate in humans.[10] It confirms that the metabolite profile in humans is covered by the profile in animal species used for toxicology studies, a crucial safety checkpoint.[10]

Mandatory Protocol: The Caco-2 Permeability Assay

This protocol outlines the steps for determining the bidirectional permeability of an N,2-dimethylbenzamide analog.

  • Cell Seeding and Differentiation: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for 21-25 days. This period is critical for the cells to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Verification (Self-Validation Step): Before the experiment, measure the TEER of each well using a voltmeter. Only wells that meet a pre-defined threshold (e.g., >300 Ω·cm²) are used. This ensures the monolayer is not "leaky."

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Assay Initiation (A→B Direction):

    • Remove the culture medium from the apical (A, upper) and basolateral (B, lower) compartments.

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical side.

    • Add fresh transport buffer to the basolateral side.

  • Assay Initiation (B→A Direction):

    • In separate wells, add the test compound solution to the basolateral side and fresh buffer to the apical side. This will be used to measure active efflux.

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. At a specified time point (e.g., 120 minutes), take a sample from the receiver compartment (basolateral for A→B, apical for B→A).

  • Sample Analysis: Quantify the concentration of the analog in the donor and receiver samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizing the Caco-2 Workflow

Start Start SeedCells Seed Caco-2 cells on Transwell inserts Start->SeedCells Differentiate Culture for 21-25 days SeedCells->Differentiate CheckTEER Monolayer Integrity OK? Differentiate->CheckTEER CheckTEER->Differentiate No PrepareAssay Prepare Compound & Buffers CheckTEER->PrepareAssay Yes RunTransport Run A→B & B→A Transport (Incubate @ 37°C) PrepareAssay->RunTransport Sample Collect Receiver Samples RunTransport->Sample Analyze Quantify by LC-MS/MS Sample->Analyze Calculate Calculate Papp & Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Conclusion: Synthesizing Data for a Holistic PK Profile

The pharmacokinetic evaluation of N,2-dimethylbenzamide analogs is a multi-faceted endeavor that builds a comprehensive profile of a candidate's drug-like properties. By integrating data from a suite of in vitro assays—from rapid screening with PAMPA to mechanistic insights from Caco-2 and liver microsomes—we can make informed decisions, predict in vivo behavior, and guide the synthetic effort toward molecules with a higher probability of clinical success. This iterative cycle of design, testing, and analysis is the engine of modern drug discovery, transforming promising chemical scaffolds into life-changing therapeutics.

References

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]

  • Batlevi, C. L., et al. (2016). ENGAGE- 501: phase II study of entinostat (SNDX-275) in relapsed and refractory Hodgkin lymphoma. Blood. [Link]

  • Chen, L., et al. (2014). Pharmacokinetic interaction of entinostat and lapatinib following single and co-oral administration in rats. Xenobiotica. [Link]

  • Ali-Osman, F., & Srivenugopal, K. S. (1987). Application of in Vivo and in Vitro Pharmacokinetics for Physiologically Relevant Drug Exposure in a Human Tumor Clonogenic Cell Assay. Cancer Research. [Link]

  • Lu, C., & Di, L. (2020). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Suresh, P. (2016). Writing Protocols for Preclinical Drug Disposition (ADME) Studies*. Basicmedical Key. [Link]

  • Choi, Y., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. [Link]

  • Lu, C., & Di, L. (2019). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. Semantic Scholar. [Link]

  • Veeda Lifesciences. (2021). The Role of ADME in Phase 1 Clinical Trials. Veeda Lifesciences. [Link]

  • ClinicalTrials.eu. (n.d.). Entinostat – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]

  • ResearchGate. (n.d.). Recommended non-clinical assays of ADME/PK. ResearchGate. [Link]

  • Oreate AI Blog. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. Oreate AI Blog. [Link]

  • ResearchGate. (2025). Molecular Docking and ADME Analysis of the novel compound. ResearchGate. [Link]

  • Wu, C., et al. (2004). Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl) -thiophene-2-carboxamide (TBC3711), a Second Generation, ET>A> Selective, and Orally Bioavailable Endothelin Antagonist. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). ADME properties of N-benzylbenzamide and its derivatives. ResearchGate. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. [Link]

  • Abdullahi, M. I., et al. (2022). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Biomolecular Structure and Dynamics. [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Toth, E., et al. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Yagen, B., et al. (2010). Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide of a cyclic analog of valproic acid. Epilepsia. [Link]

  • Wang, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules. [Link]

  • Eaton, J. B., et al. (2015). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: Recrystallization Strategies for 4-Hydroxy-N,2-dimethylbenzamide

Executive Summary & Compound Analysis This guide details the purification of 4-Hydroxy-N,2-dimethylbenzamide via recrystallization.[1][2][3] Unlike standard benzamides, this molecule presents a unique purification challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide details the purification of 4-Hydroxy-N,2-dimethylbenzamide via recrystallization.[1][2][3] Unlike standard benzamides, this molecule presents a unique purification challenge due to its dual hydrogen-bonding capability (phenolic -OH and amide -NH) conflicting with the lipophilic steric bulk of the ortho-methyl group.[1][2][3]

Successful isolation requires a solvent system that balances the solvation of the polar phenol against the lipophilic toluene core, while strictly managing the risk of "oiling out" (Liquid-Liquid Phase Separation) common to N-alkylated benzamides.

Physicochemical Profile[2][4][5][6][7][8]
  • Target Structure: 4-Hydroxy-N-methyl-o-toluamide.[1][2][3]

  • Key Functional Groups:

    • Phenol (C4-OH): Strong H-bond donor/acceptor.[1][2][3] pKa ~10.[2]

    • Secondary Amide (C1-CONHMe): H-bond donor/acceptor.[1][2][3] The N-methyl group lowers the melting point compared to the primary amide.

    • Ortho-Methyl (C2-Me): Provides steric hindrance, twisting the amide bond slightly out of planarity with the benzene ring, increasing solubility in organic solvents compared to the para-isomer.[1][2][3]

Solvent Selection Strategy (The "Polarity Ladder")

For this specific substrate, a single-solvent system is rarely effective due to the steep solubility curve required. We utilize a Binary Solvent System (Solvent/Anti-Solvent).

Recommended Solvent Systems
System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)CharacteristicsSuitability
Class A (Standard) Ethyl Acetate (EtOAc) n-Heptane Moderate polarity; excellent impurity rejection.[1][2][3]High. Best balance for yield/purity.
Class B (Green) Ethanol (EtOH) Water High polarity; sustainable.Medium. Risk of oiling out if water is added too fast.
Class C (Specific) IPA (Isopropyl Alcohol) Toluene Good for removing non-polar impurities.High. Good crystal growth kinetics.
Class D (Avoid) DichloromethaneHexaneVolatile, toxic.Low. Poor recovery; environmental hazard.
The "Oiling Out" Danger Zone

N-methyl benzamides frequently exhibit Liquid-Liquid Phase Separation (LLPS) before crystallizing.[1][2][3] This occurs when the anti-solvent lowers the solubility limit below the melting point of the solvated oil.

  • Symptom: The solution turns milky/opaque, and oily droplets settle at the bottom.

  • Prevention: Maintain temperature >60°C during anti-solvent addition and use seed crystals immediately upon reaching the cloud point.

Decision Logic & Screening Workflow

The following decision tree illustrates the logical flow for selecting the optimal purification path based on crude purity and behavior.

SolventSelection Start START: Crude 4-Hydroxy-N,2-dimethylbenzamide SolubilityCheck Step 1: Solubility Mapping (100 mg / 1 mL) Start->SolubilityCheck CheckEtOAc Dissolves in Hot EtOAc? SolubilityCheck->CheckEtOAc CheckEtOH Dissolves in Hot EtOH? CheckEtOAc->CheckEtOH No SystemA Protocol A: EtOAc / Heptane CheckEtOAc->SystemA Yes (Preferred) SystemB Protocol B: EtOH / Water CheckEtOH->SystemB Yes SystemC Protocol C: IPA / Toluene CheckEtOH->SystemC Partial OilCheck Risk of Oiling Out? SystemA->OilCheck SystemB->OilCheck Mitigation Apply Seeding @ Cloud Point Slow Cooling Ramp OilCheck->Mitigation High Risk End ISOLATION OilCheck->End Low Risk Mitigation->End Pure Crystals

Figure 1: Solvent selection decision tree prioritizing the Ethyl Acetate/Heptane system for optimal crystal habit.

Detailed Experimental Protocols

Protocol A: Ethyl Acetate / Heptane (Recommended)

Objective: High recovery (>85%) and removal of non-polar synthesis byproducts.

Materials:

  • Crude 4-Hydroxy-N,2-dimethylbenzamide (10.0 g)[1][2][3]

  • Ethyl Acetate (Reagent Grade)[1]

  • n-Heptane (Reagent Grade)[1][2][3]

  • Activated Charcoal (optional, for color removal)[2][4]

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF).

    • Add 40 mL Ethyl Acetate .

    • Heat to reflux (approx. 77°C) with magnetic stirring.

    • Observation: If solid remains, add EtOAc in 5 mL increments until fully dissolved. (Target concentration: ~1 g/5-6 mL).[1][2][3]

  • Hot Filtration (Crucial for Nucleation Control):

    • If the solution is colored, add 0.5 g activated charcoal and reflux for 5 mins.

    • Filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

    • Why? Cold glass induces premature precipitation (shock nucleation), trapping impurities.

  • Anti-Solvent Addition (The Critical Step):

    • Maintain the filtrate at a gentle boil.

    • Add hot n-Heptane dropwise via an addition funnel.[1][2][3]

    • Stop addition immediately when a persistent faint turbidity (cloud point) is observed.

    • Add 1-2 mL of hot EtOAc to clear the turbidity (return to single phase).

  • Crystallization & Seeding:

    • Remove from heat.[5][6][7] Allow to cool slowly to ~60°C.

    • Seeding: Add a few crystals of pure product (if available) or scratch the glass wall with a glass rod.[6]

    • Allow to cool to room temperature (RT) undisturbed for 2 hours.

    • Note: Do not use an ice bath yet. Rapid cooling causes oiling out.

  • Isolation:

    • Once thick crystallization is observed at RT, cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[6]

    • Wash the cake with 20 mL of cold 1:1 EtOAc:Heptane .

    • Dry under vacuum at 45°C.[2]

Protocol B: Ethanol / Water (Green Alternative)

Objective: Removal of inorganic salts or highly polar impurities.

Procedure:

  • Dissolve 10.0 g crude in 30 mL Ethanol (95%) at reflux.

  • Perform hot filtration if necessary.[7]

  • Add hot Water dropwise to the boiling ethanol solution until turbidity persists.

  • Critical Deviation: Unlike Protocol A, you must stir vigorously during cooling to prevent the formation of a hydrated oil phase.

  • Cool to RT, then chill to 4°C.

  • Filter and wash with cold 20% EtOH/Water.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplet rather than a solid.Re-heat to dissolve.[7] Add more "Good Solvent" (EtOAc). Cool much slower. Add seed crystals at 60°C.
Low Yield Too much solvent used; product remains in mother liquor.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.
Colored Crystals Chromophores trapped in lattice.Re-dissolve in MeOH, treat with activated charcoal, filter, then swap solvent to EtOAc via distillation.[2]
Gel Formation Rapid precipitation of amorphous solid.Re-heat. Add 5% more solvent. Turn off stirring during the initial cooling phase (static crystallization).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide. Green Chemistry, 10, 31-36.[1][2][3][8] (Source for Green Chemistry solvent selection: EtOAc/Heptane vs Chlorinated solvents).

  • Sanofi. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517–1525.[2] (Validation of solvent classes).

  • Mettler Toledo. Oiling Out in Crystallization. (Mechanistic explanation of LLPS in amides).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 4-Hydroxy-N,2-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction 4-Hydroxy-N,2-dimethylbenzamide is a valuable intermediate in the synthesis of v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

4-Hydroxy-N,2-dimethylbenzamide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted aromatic ring, presents specific challenges and opportunities for scalable and efficient manufacturing. This technical guide provides a comprehensive overview of a robust and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, and in-process controls necessary for successful large-scale production. The presented methodology is designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability.

Strategic Overview of the Synthetic Route

The manufacturing process is designed as a four-step sequence, prioritizing commercially available starting materials, high-yielding reactions, and scalable purification techniques. The key stages are:

  • Synthesis of 4-Hydroxy-2-methylbenzoic Acid : The backbone of the target molecule is constructed using a modified Kolbe-Schmitt reaction, a well-established industrial process for the carboxylation of phenols.

  • Protection of the Phenolic Hydroxyl Group : To prevent unwanted side reactions during the subsequent amidation, the phenolic hydroxyl group is temporarily protected as an acetate ester.

  • Amide Bond Formation : The carboxylic acid is activated by conversion to an acyl chloride, followed by a Schotten-Baumann reaction with dimethylamine to form the desired amide bond.

  • Deprotection to Yield the Final Product : The acetyl protecting group is selectively removed to unveil the final 4-Hydroxy-N,2-dimethylbenzamide.

Synthetic_Workflow Start m-Cresol Step1 Step 1: Kolbe-Schmitt Carboxylation Start->Step1 CO2, Base Intermediate1 4-Hydroxy-2-methylbenzoic Acid Step1->Intermediate1 Step2 Step 2: Acetyl Protection Intermediate1->Step2 Acetic Anhydride Intermediate2 4-Acetoxy-2-methylbenzoic Acid Step2->Intermediate2 Step3 Step 3: Amidation Intermediate2->Step3 1. SOCl2 2. Dimethylamine Intermediate3 4-Acetoxy-N,2-dimethylbenzamide Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 Base Hydrolysis End 4-Hydroxy-N,2-dimethylbenzamide Step4->End

Caption: Overall synthetic workflow for 4-Hydroxy-N,2-dimethylbenzamide.

Part 1: Synthesis of 4-Hydroxy-2-methylbenzoic Acid

The synthesis of the key intermediate, 4-hydroxy-2-methylbenzoic acid, is achieved via a modified Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[1] The choice of the counter-ion is critical for directing the carboxylation to the desired position. While sodium phenoxide typically favors ortho-carboxylation, potassium phenoxide directs the carboxylation to the para position.[1]

A patented industrial method provides a basis for a scalable process, which utilizes a detachable alkyl group to ensure high selectivity for the desired product.[2]

Protocol 1: Kolbe-Schmitt Synthesis of 4-Hydroxy-2-methylbenzoic Acid

Materials:

  • m-Cresol

  • Potassium hydroxide

  • Carbon dioxide

  • Toluene

  • Hydrochloric acid

Procedure:

  • Formation of Potassium m-cresolate: In a high-pressure reactor, dissolve potassium hydroxide in toluene. Add m-cresol dropwise while maintaining the temperature below 40°C.

  • Solvent Removal: Gradually heat the mixture under vacuum to remove the toluene, yielding dry potassium m-cresolate.

  • Carboxylation: Pressurize the reactor with carbon dioxide to 5-6 atm and heat to 180-200°C for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and dissolve the solid mass in water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude 4-hydroxy-2-methylbenzoic acid.

  • Purification: Filter the crude product and recrystallize from hot water to yield pure 4-hydroxy-2-methylbenzoic acid.

In-Process Control:

  • Reaction Completion: Monitor the consumption of potassium m-cresolate by HPLC.

  • Purity Analysis: The purity of the final product can be assessed by HPLC and melting point determination.

Part 2: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can interfere with the subsequent amidation step. Therefore, it is necessary to protect it. Acetylation with acetic anhydride is a cost-effective and scalable method for this purpose.[3][4] The reaction can be catalyzed by a small amount of a strong acid like sulfuric acid or a base like pyridine.[4][5]

Protection_Step Reactant 4-Hydroxy-2-methylbenzoic Acid Product 4-Acetoxy-2-methylbenzoic Acid Reactant->Product Acetylation Reagent Acetic Anhydride (Catalyst: Pyridine or H2SO4) Reagent->Product

Caption: Acetylation of the phenolic hydroxyl group.

Protocol 2: Acetylation of 4-Hydroxy-2-methylbenzoic Acid

Materials:

  • 4-Hydroxy-2-methylbenzoic acid

  • Acetic anhydride

  • Pyridine (or concentrated sulfuric acid)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor, suspend 4-hydroxy-2-methylbenzoic acid in toluene.

  • Acetylation: Add a catalytic amount of pyridine followed by the dropwise addition of acetic anhydride. Heat the mixture to 50-60°C and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture and quench with water. Separate the organic layer and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-acetoxy-2-methylbenzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture.

In-Process Control:

  • Reaction Monitoring: The disappearance of the starting material can be monitored by TLC or HPLC.[4]

  • Product Characterization: The structure of the product can be confirmed by ¹H NMR and IR spectroscopy.

Part 3: Amide Bond Formation

The formation of the amide bond is achieved by first activating the carboxylic acid of 4-acetoxy-2-methylbenzoic acid by converting it to an acyl chloride using thionyl chloride.[6][7] The resulting acyl chloride is then reacted with dimethylamine in a Schotten-Baumann reaction to form the desired amide.[8][9]

Protocol 3: Synthesis of 4-Acetoxy-N,2-dimethylbenzamide

Materials:

  • 4-Acetoxy-2-methylbenzoic acid

  • Thionyl chloride

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Sodium hydroxide solution (10%)

Procedure:

  • Acyl Chloride Formation: In a reactor equipped with a reflux condenser and a gas trap, add 4-acetoxy-2-methylbenzoic acid to thionyl chloride. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 4-acetoxy-2-methylbenzoyl chloride.[6]

  • Amidation: Dissolve the crude acyl chloride in DCM and cool the solution to 0-5°C in an ice bath. In a separate vessel, prepare a solution of dimethylamine and sodium hydroxide in water. Slowly add the aqueous dimethylamine solution to the acyl chloride solution while maintaining the temperature below 10°C.

  • Reaction Completion and Work-up: Stir the reaction mixture vigorously for 1-2 hours at room temperature. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 4-acetoxy-N,2-dimethylbenzamide.

In-Process Control:

  • Acyl Chloride Formation: The completion of the reaction can be monitored by the cessation of gas evolution. The acyl chloride is typically used in the next step without extensive purification.

  • Amidation Progress: The reaction can be monitored by TLC or HPLC to track the consumption of the acyl chloride.[10]

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the acetyl protecting group to yield 4-Hydroxy-N,2-dimethylbenzamide. This can be achieved by base-catalyzed hydrolysis using a mild base such as potassium carbonate in methanol.[11]

Protocol 4: Hydrolysis of 4-Acetoxy-N,2-dimethylbenzamide

Materials:

  • 4-Acetoxy-N,2-dimethylbenzamide

  • Methanol

  • Potassium carbonate

  • Water

  • Hydrochloric acid

Procedure:

  • Hydrolysis: Dissolve the crude 4-acetoxy-N,2-dimethylbenzamide in methanol and add a catalytic amount of potassium carbonate. Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid and remove the methanol under reduced pressure.

  • Isolation and Purification: Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4-Hydroxy-N,2-dimethylbenzamide.[12]

In-Process Control:

  • Deprotection Monitoring: The progress of the hydrolysis can be monitored by TLC or HPLC, observing the disappearance of the starting material and the appearance of the product.[13]

  • Final Product Analysis: The purity and identity of the final product should be confirmed by HPLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1Kolbe-Schmitt Carboxylationm-Cresol4-Hydroxy-2-methylbenzoic Acid75-85>98
2Acetyl Protection4-Hydroxy-2-methylbenzoic Acid4-Acetoxy-2-methylbenzoic Acid90-95>99
3Amidation4-Acetoxy-2-methylbenzoic Acid4-Acetoxy-N,2-dimethylbenzamide85-95>97
4Deprotection4-Acetoxy-N,2-dimethylbenzamide4-Hydroxy-N,2-dimethylbenzamide90-98>99

Conclusion

The presented synthetic route for 4-Hydroxy-N,2-dimethylbenzamide offers a scalable and efficient manufacturing process. By employing a strategic use of a protecting group and well-established, high-yielding reactions, this methodology provides a reliable pathway for the large-scale production of this important pharmaceutical intermediate. The detailed protocols and in-process controls outlined in this guide are designed to ensure reproducibility and high purity of the final product, meeting the stringent requirements of the pharmaceutical industry.

References

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-acetoxy-benzoyl chloride. Retrieved from [Link]

  • Google Patents. (2021). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]

  • Islam, M. R., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and pyridine?. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride (video). Retrieved from [Link]

  • University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides. Retrieved from [Link]

  • ResearchGate. (2012). Removing an acetyl group from NH?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). WET hydrolysis of Amides. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • MeitY OLabs. (2017). Purification of Impure Samples by Crystallization. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]

Sources

Method

Reagents and catalysts for 4-Hydroxy-N,2-dimethylbenzamide production

Application Note: Synthesis of 4-Hydroxy-N,2-dimethylbenzamide A Guide to Reagents, Catalysts, and Optimized Protocols for Researchers Introduction 4-Hydroxy-N,2-dimethylbenzamide is a substituted aromatic amide featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Hydroxy-N,2-dimethylbenzamide

A Guide to Reagents, Catalysts, and Optimized Protocols for Researchers

Introduction

4-Hydroxy-N,2-dimethylbenzamide is a substituted aromatic amide featuring a hydroxyl group, an N-methyl amide, and a methyl group on the benzene ring. This substitution pattern makes it a valuable scaffold and intermediate in medicinal chemistry and drug development. Its structure is analogous to compounds investigated for biological activity, such as PDE10A inhibitors, highlighting the importance of efficient and scalable synthetic routes to access this and related molecules.[1] This application note provides a detailed guide to the primary synthetic strategies, reagents, and catalysts for the production of 4-Hydroxy-N,2-dimethylbenzamide, designed for researchers in organic synthesis and pharmaceutical development. We will explore two principal retrosynthetic pathways: direct amidation of a carboxylic acid precursor and sequential N-methylation of a primary amide intermediate.

Synthetic Strategy Overview

The synthesis of 4-Hydroxy-N,2-dimethylbenzamide can be approached from two logical starting points, each with distinct advantages and challenges related to reagent selection, reaction conditions, and functional group compatibility.

  • Pathway A: Amide Bond Formation. This is the most direct approach, involving the coupling of 4-hydroxy-2-methylbenzoic acid with methylamine. Due to the low reactivity of carboxylic acids and amines for direct condensation, this pathway necessitates either the formation of a highly reactive intermediate (like an acyl chloride) or the use of coupling agents and catalysts.[2]

  • Pathway B: N-Methylation. This two-step pathway involves first synthesizing the primary amide, 4-hydroxy-2-methylbenzamide, and subsequently performing a selective methylation on the amide nitrogen. This route can be advantageous if the primary amide is readily available or if direct amidation proves challenging. The key is to achieve selective N-methylation without side reactions at the phenolic hydroxyl group.

G cluster_0 Overall Synthetic Pathways cluster_A Pathway A: Amide Formation cluster_B Pathway B: N-Methylation Target 4-Hydroxy-N,2-dimethylbenzamide Start_A 4-Hydroxy-2-methylbenzoic Acid + Methylamine Method_A1 Method 1: Acyl Chloride Formation Start_A->Method_A1 SOCl₂ or (COCl)₂ Method_A2 Method 2: Coupling Agents Start_A->Method_A2 EDC/HOBt or HBTU Method_A3 Method 3: Catalytic Amidation Start_A->Method_A3 Boronic Acid or Transition Metal Cat. Method_A1->Target Method_A2->Target Method_A3->Target Start_B 4-Hydroxy-2-methylbenzamide Method_B N-Methylation Reagents (e.g., PhMe₃NI, Formic Acid) Start_B->Method_B Method_B->Target

Caption: High-level overview of the two primary synthetic pathways to 4-Hydroxy-N,2-dimethylbenzamide.

Part I: Amide Bond Formation from 4-Hydroxy-2-methylbenzoic Acid

The direct formation of an amide bond from a carboxylic acid and an amine is thermodynamically challenging as it produces water and tends to form a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is essential for efficient synthesis.

Method 1: Synthesis via Acyl Chloride Intermediate

This classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with methylamine to form the desired amide.

  • Expertise & Experience: This is a high-yielding but often harsh method. The phenolic hydroxyl group on 4-hydroxy-2-methylbenzoic acid may react with thionyl chloride, necessitating the use of a protecting group or carefully controlled conditions. The reaction is also highly exothermic and releases corrosive HCl gas.[3]

  • Trustworthiness: The protocol is reliable but requires stringent control over moisture and temperature. The workup is critical for removing inorganic byproducts and excess reagents.

Adapted from the synthesis of 4-Hydroxybenzamide.[3]

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend 4-hydroxy-2-methylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂) containing a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, ~1.5 eq.) dropwise to the stirred suspension at room temperature.

    • After the addition is complete, heat the mixture to reflux (approx. 60-70°C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-hydroxy-2-methylbenzoyl chloride. Use this intermediate immediately in the next step.

  • Amidation:

    • Caution: This step is highly exothermic. In a separate flask, dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylamine (≥2.5 eq., e.g., 40% in water or 2M in THF) with vigorous stirring, maintaining the temperature below 10°C. A precipitate will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • If a precipitate is present, collect it by filtration. If the product is in the organic layer, separate the layers.

    • Wash the organic layer (or the dissolved precipitate) sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain pure 4-Hydroxy-N,2-dimethylbenzamide.

Method 2: Coupling Agent-Mediated Amidation

Coupling agents offer a much milder and often more convenient alternative to the acyl chloride method, avoiding the need for harsh reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are widely used to facilitate amide bond formation under mild conditions.[2][4]

  • Expertise & Experience: This is the workhorse method in modern medicinal chemistry. The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions and minimize racemization if chiral centers are present. The byproducts of carbodiimide reagents are typically water-soluble, simplifying purification.[5]

  • Trustworthiness: This method is highly reliable and reproducible, with a broad tolerance for various functional groups. The primary consideration is the stoichiometry of the reagents and effective removal of byproducts during workup.

G cluster_0 Mechanism: EDC/HOBt Mediated Amidation RCOOH R-COOH 4-Hydroxy-2-methylbenzoic Acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC Carbodiimide EDU EDU Urea Byproduct (Water Soluble) EDC->EDU HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt - EDC Amide R-CONH-R' 4-Hydroxy-N,2-dimethylbenzamide O_Acyl->Amide + Methylamine (Direct path) HOBt HOBt Additive HOBt_Ester->Amide + Methylamine - HOBt Amine R'-NH₂ Methylamine

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Adapted from standard peptide coupling procedures.[2]

  • Reaction Setup:

    • Dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq.), HOBt (1.2 eq.), and methylamine hydrochloride (1.2 eq.) in an appropriate solvent like DMF or CH₂Cl₂.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.), to the mixture and stir for 5-10 minutes at room temperature.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Amidation:

    • Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove the urea byproduct, excess base, and unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 4-Hydroxy-N,2-dimethylbenzamide.

Method 3: Direct Catalytic Amidation

Driven by the principles of green chemistry, direct catalytic amidation avoids the use of stoichiometric activating agents and the waste they generate.[6][7] Boronic acid catalysts and various transition metal complexes have been developed for this purpose.[8][9]

  • Expertise & Experience: These methods are at the forefront of amide synthesis research. They often require elevated temperatures to drive off water but are highly atom-economical. Boronic acid catalysis, in particular, has shown broad substrate scope.[9]

  • Trustworthiness: While effective, some catalytic systems can be sensitive to air and moisture, and catalyst screening may be necessary to find optimal conditions for a specific substrate.

MethodKey Reagents/CatalystsTypical ConditionsAdvantagesDisadvantages
Acyl Chloride SOCl₂ or (COCl)₂, Base0°C to RefluxHigh reactivity, robustHarsh reagents, corrosive byproducts, potential side reactions
Coupling Agents EDC/HOBt, HBTU/DIPEA0°C to RTMild conditions, high functional group tolerance, reliableStoichiometric waste, cost of reagents
Catalytic Boronic Acids, Ru/Pd catalystsHigh Temp (often >100°C)Atom economical, "green"High temperatures, catalyst sensitivity, may require optimization

Part II: N-Methylation of 4-Hydroxy-2-methylbenzamide

This alternative strategy involves the selective methylation of a pre-synthesized primary amide. The primary challenge is to achieve mono-methylation of the amide nitrogen without O-methylation of the phenol or over-alkylation to a quaternary ammonium salt.

Reagents and Catalysts for N-Methylation

Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but also toxic and carcinogenic.[10][11] Modern chemistry has focused on developing safer and more selective alternatives.

  • Expertise & Experience: The choice of methylating agent and base is critical for selectivity. Strong bases like NaH or t-BuOK are often required to deprotonate the amide, which can also deprotonate the phenol, leading to competitive O-methylation. Milder bases like Cs₂CO₃ are often preferred for their selectivity.[12]

  • Trustworthiness: Modern methods using solid, non-volatile methylating agents or catalytic systems offer improved safety and selectivity, making them highly reliable for late-stage functionalization.

G cluster_0 Workflow: Base-Mediated N-Methylation Start 4-Hydroxy-2-methylbenzamide Anion Amide Anion (Nucleophile) Start->Anion + Base Base Base (e.g., Cs₂CO₃) Product 4-Hydroxy-N,2-dimethylbenzamide Anion->Product + Methylating Agent Side_Product O-Methylated Byproduct (Undesired) Anion->Side_Product Side Reaction (If Phenol Deprotonated) Me_Source Methylating Agent (e.g., PhMe₃NI)

Caption: General workflow for the selective N-methylation of a primary amide.

Adapted from Templ, J. et al., Org. Lett., 2022.[10][12] This method uses a safe, solid methylating agent and offers excellent monoselectivity.

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxy-2-methylbenzamide (1.0 eq.), phenyl trimethylammonium iodide (PhMe₃NI) (1.5 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

    • Add anhydrous toluene as the solvent.

  • Methylation:

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to isolate pure 4-Hydroxy-N,2-dimethylbenzamide.

Reagent/SystemBase/CatalystConditionsSelectivitySafety Profile
Methyl Iodide / DMS NaH, K₂CO₃RT to 60°CModerate; risk of O- and di-alkylationHigh Toxicity, Carcinogenic, Volatile[10][11]
PhMe₃NI Cs₂CO₃80-100°CExcellent for mono-N-methylation[10][12]Safe, non-toxic, easy-to-handle solid[12]
Formic Acid Pd/In₂O₃200°CGood; operates via formylation/reduction[13]Green and safe reagent; requires high temp & pressure
Peroxides (as Me source) Cu catalyst~80°CGood; involves a radical process[14]Requires careful handling of peroxides

Summary and Recommendations

The synthesis of 4-Hydroxy-N,2-dimethylbenzamide can be achieved efficiently through several well-established and modern methods.

  • For versatility and reliability with broad functional group tolerance, the Coupling Agent-Mediated Amidation (Method 2) using EDC/HOBt is highly recommended. It represents the industry standard for its mild conditions and predictable outcomes.

  • For large-scale synthesis where cost and atom economy are paramount, exploring Direct Catalytic Amidation (Method 3) could be highly beneficial, though it may require initial process optimization.

  • If the primary amide precursor, 4-hydroxy-2-methylbenzamide, is readily available, Selective N-Methylation (Protocol 3) using a modern, safe reagent like PhMe₃NI offers an excellent, high-yielding, and selective route to the final product.[12]

The choice of synthetic route will ultimately depend on the specific project requirements, including scale, available starting materials, laboratory equipment, and safety considerations. Each protocol described herein provides a robust and self-validating system for the successful production of 4-Hydroxy-N,2-dimethylbenzamide.

References

  • Gunanathan, C. & Shaughnessy, K. H. Recent developments in catalytic amide bond formation. Sci-Hub[Link]

  • Miller, K. A. & Gulick, A. M. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC[Link]

  • Whittaker, A. M. et al. Metal-catalysed approaches to amide bond formation. University of Bath's research portal[Link]

  • Umeda, R. & Ishihara, K. Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications[Link]

  • Wang, L. et al. Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. Organic Letters[Link]

  • Templ, J. et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal[Link]

  • Templ, J. et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC[Link]

  • Templ, J. et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters[Link]

  • ResearchGate. N‐methylation of secondary amides and imides. Reaction conditions... [Link]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link]

  • Showell, G. A. & Mills, J. S. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. PMC[Link]

  • RSC Publishing. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

  • ResearchGate. N-Methylation of amines or nitrobenzenes with various methylation agents. [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • Showell, G. A. & Mills, J. S. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters[Link]

  • ChemRxiv. Additive-free Pd/In2O3 Catalyzed N-methylation of Primary Amides using Formic Acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Synthesis of 4-Hydroxy-N,2-dimethylbenzamide

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Ticket ID: #AMIDE-OH-ORTHO-001 Welcome to the Synthesis Support Center You are likely here because your synthesis of 4-Hydroxy-N,2-d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Ticket ID: #AMIDE-OH-ORTHO-001

Welcome to the Synthesis Support Center

You are likely here because your synthesis of 4-Hydroxy-N,2-dimethylbenzamide is stalling or suffering from low yields. This is a deceptive molecule. While it appears to be a simple amide coupling, the combination of an electron-rich phenol and an ortho-methyl group creates a "perfect storm" of steric hindrance and competitive reactivity.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic barriers inherent to this scaffold.

Part 1: The Diagnostics (Why Your Yield is Low)

Before changing reagents, you must identify the failure mode. The two most common issues with this specific substrate are The Ortho-Effect and Phenolic Interference .

Q: Why does the reaction stall at ~50% conversion even with excess amine?

A: You are fighting the "Ortho-Effect" (Steric Inhibition of Resonance). The methyl group at the 2-position (ortho) forces the carbonyl group out of planarity with the benzene ring. While this breaks conjugation (theoretically making the carbonyl more reactive), the sheer physical bulk of the methyl group blocks the trajectory of the incoming nucleophile (methylamine).[1]

  • The Fix: You cannot rely on weak activation (e.g., EDC/NHS). You need a coupling agent that generates a highly reactive active ester with a smaller leaving group profile, or you must switch to the acid chloride route.

Q: I see a large byproduct spot on TLC (

~ 0.8). What is it?

A: It is likely the "Self-Coupled" phenolic ester. The 4-hydroxy group is nucleophilic. If you activate the carboxylic acid (using EDC or HATU) in the presence of the free phenol without protecting it, a second molecule of your starting material can attack the activated acid, forming a dimer (ester).

  • The Fix: Control the order of addition or use a protecting group (See Protocol B).

Part 2: Troubleshooting & Optimization Protocols

We provide two protocols. Protocol A is for speed (small scale, <500mg). Protocol B is for reliability and scale (>1g).

Protocol A: The "High-Activity" Route (HATU)

Best for: Small scale, avoiding protection/deprotection steps.

The Logic: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen because the 7-aza nitrogen forms an internal hydrogen bond, accelerating the rate of acylation faster than the steric hindrance can block it.

ParameterRecommendationTechnical Rationale
Solvent DMF (Anhydrous)Polar aprotic solvent is required to solubilize the zwitterionic intermediate.
Base DIPEA (3.0 equiv)Must neutralize the HCl salt of methylamine and the acidic phenol.
Stoichiometry 1.0 Acid : 1.1 HATU : 1.5 AmineSlight excess of amine drives the equilibrium; excess HATU ensures complete activation.
Temperature 0°C

RT
Activation at 0°C suppresses the phenolic ester side-reaction.

Step-by-Step Guide:

  • Dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (1.0 eq only) to deprotonate the carboxylic acid.

  • Cool to 0°C . Add HATU (1.1 eq). Stir for 15 minutes. Do not wait longer or the phenol will react.

  • Add Methylamine (2.0 M in THF, 1.5 eq) and remaining DIPEA (2.0 eq) simultaneously.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

Protocol B: The "Robust" Route (Acetate Protection)

Best for: Scale-up (>1g), high purity requirements.

The Logic: Masking the phenol as an acetate prevents side reactions and allows the use of Thionyl Chloride (


), which overcomes the steric hindrance of the 2-methyl group by generating the ultra-reactive acid chloride.

Workflow Diagram:

ReactionWorkflow Start Start: 4-OH-2-Me-Benzoic Acid Step1 Step 1: Protection (Ac2O, Pyridine) Start->Step1 Mask Phenol Step2 Step 2: Activation (SOCl2, Reflux) Step1->Step2 Gen. Acid Chloride Step3 Step 3: Amidation (MeNH2, THF) Step2->Step3 Coupling Step4 Step 4: Deprotection (K2CO3, MeOH) Step3->Step4 Cleave Acetate Final Target: 4-OH-N,2-Dimethylbenzamide Step4->Final Purify

Caption: Robust synthesis workflow utilizing phenolic protection to prevent oligomerization and enable acid-chloride activation.

Step-by-Step Guide:

  • Protection: Reflux starting material in Acetic Anhydride (excess) for 2 hours. Evaporate to dryness. (Yield: >95%).

  • Activation: Dissolve the 4-acetoxy-2-methylbenzoic acid in Toluene. Add

    
     (1.5 eq) and 1 drop of DMF. Reflux for 2 hours. Evaporate Toluene/
    
    
    
    completely (azeotrope).
  • Coupling: Dissolve the crude acid chloride in DCM. Cool to 0°C. Add Methylamine (excess) slowly.

  • Deprotection: Treat the resulting amide with

    
     (2 eq) in Methanol at RT for 1 hour to remove the acetyl group.
    
Part 3: Purification & Workup (The "Hidden" Yield Loss)

Users often lose 20-30% of their yield during extraction because the product is amphoteric (it has both an acidic phenol and a hydrogen-bonding amide).

Q: My product is stuck in the aqueous layer. How do I get it out?

A: You must control the pH precisely.

  • High pH (>10): The phenol is deprotonated (phenolate anion), making it water-soluble.

  • Low pH (<2): The amide oxygen can be protonated, increasing water solubility.

  • The Sweet Spot: pH 5-6.

Optimized Workup Protocol:

  • Dilute reaction mixture with EtOAc.

  • Wash with 1M HCl (removes unreacted amine).

  • Wash with Saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      (removes unreacted acid). Note: The product might partially partition here if the pH is too high.
    
  • Critical Step: If yield is low, acidify the aqueous layer to pH 5 and re-extract with EtOAc:THF (3:1) . The THF helps pull the polar amide into the organic phase.

  • Dry over

    
     and concentrate.
    
Part 4: Interactive Troubleshooting Tree

Use this logic flow to diagnose your specific situation.

TroubleshootingTree Issue Issue: Low Yield (<40%) CheckTLC Check TLC/LCMS Is Starting Material (SM) remaining? Issue->CheckTLC SM_Yes Yes: SM Remains CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No Activation Activation Failure (Steric Hindrance) SM_Yes->Activation Sol_Hat Switch to HATU Extend Reaction Time Activation->Sol_Hat CheckByprod Are there new non-product spots? SM_No->CheckByprod Byprod_Yes Yes: Byproducts CheckByprod->Byprod_Yes Byprod_No No: Clean Profile CheckByprod->Byprod_No Oligomer Oligomerization (Phenol attacking) Byprod_Yes->Oligomer Sol_Prot Use Protocol B (Protect Phenol) Oligomer->Sol_Prot AqLoss Product lost in Aqueous Phase Byprod_No->AqLoss Sol_Salt Adjust pH to 5-6 Salt out (NaCl) Use EtOAc/THF extraction AqLoss->Sol_Salt

Caption: Decision tree for diagnosing yield loss in sterically hindered phenolic amide synthesis.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Hydroxy-N,2-dimethylbenzamide

Executive Summary & Chemical Profile The Challenge: 4-Hydroxy-N,2-dimethylbenzamide presents a classic "brick dust" solubility profile. While it possesses polar handles (a phenolic hydroxyl and an amide), its crystal lat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: 4-Hydroxy-N,2-dimethylbenzamide presents a classic "brick dust" solubility profile. While it possesses polar handles (a phenolic hydroxyl and an amide), its crystal lattice energy is likely high due to strong intermolecular hydrogen bonding (amide-to-phenol interactions). In water at neutral pH, the hydrophobic aromatic core and the 2-methyl steric hindrance dominate, resulting in poor aqueous solubility.

The Solution Architecture: To overcome this, we must disrupt the crystal lattice or shield the hydrophobic core. We will utilize three primary levers:

  • Ionization (pH Control): Leveraging the phenolic pKa (~8.6).

  • Dielectric Modification (Cosolvents): Reducing the energy cost of cavity formation.

  • Inclusion Complexation (Cyclodextrins): Hiding the hydrophobic guest.

Decision Matrix: Selecting Your Method

Use the following decision tree to select the appropriate solubilization strategy based on your downstream application.

SolubilityDecisionTree Start Start: Define Application AppType What is the end use? Start->AppType InVitro In Vitro / HTS (Cell Culture, Enzymatic) AppType->InVitro InVivo In Vivo / Preclinical (Animal Dosing) AppType->InVivo Analytical Analytical (HPLC/LC-MS) AppType->Analytical DMSO Method A: Cosolvency (DMSO Stock) InVitro->DMSO Route Route of Admin? InVivo->Route MobilePhase Use High Organic % (ACN/MeOH) Analytical->MobilePhase Limit Check Tolerance: Keep DMSO < 0.1% final DMSO->Limit IV IV / IP Route->IV Oral Oral Gavage Route->Oral Route->Oral Cyclo Method B: Complexation (HP-β-CD) IV->Cyclo Oral->Cyclo pH Method C: pH Adjustment (Buffer pH 10) Oral->pH

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

Method A: pH Adjustment (The "Switch")

Mechanism: The 4-hydroxy group acts as a weak acid. The predicted pKa of 4-Hydroxy-N,2-dimethylbenzamide is approximately 8.60 [1].[1][2] By raising the pH of the solution above the pKa, we deprotonate the phenol group (


). The resulting phenolate anion is highly solvated by water, drastically increasing solubility.

Applicability:

  • Best for: Oral gavage formulations, analytical standards.

  • Avoid for: Cell culture (unless buffered back), IV injection (risk of precipitation upon blood dilution).

Protocol: Preparation of a 10 mg/mL Stock
  • Weighing: Weigh 10 mg of 4-Hydroxy-N,2-dimethylbenzamide into a glass vial.

  • Alkaline Dissolution: Add 0.5 mL of 0.1 M NaOH .

    • Note: The high pH (approx pH 12-13) ensures >99.9% ionization.

    • Observation: The powder should dissolve rapidly. If not, sonicate for 30 seconds.

  • Buffering (Optional but Recommended): Slowly add 0.5 mL of 0.2 M Glycine Buffer (pH 10.0) or Phosphate Buffer (pH 9.5).

    • Warning: Do not neutralize to pH 7.4 yet. If the pH drops below ~9.0, the compound may precipitate.

  • Verification: Check for the "Tyndall Effect" (shine a laser pointer through the liquid; a clear beam path indicates suspended particles/precipitation).

Data Summary: Theoretical Solubility vs. pH

pH ConditionIonization StateEstimated Solubility
pH 1.2 (Gastric)Neutral (0% ionized)Very Low (< 0.1 mg/mL)
pH 7.4 (Blood)Neutral (~6% ionized)Low
pH 8.6 (pKa)50% IonizedModerate
pH 10.5 >99% Ionized High (> 10 mg/mL)

Method B: Cosolvency (The "Hammer")

Mechanism: Water is a highly structured solvent with a high dielectric constant. Organic cosolvents like DMSO or PEG400 disrupt this water lattice and lower the dielectric constant of the mixture, making it more energetically favorable for the hydrophobic benzamide core to dissolve [2].

Applicability:

  • Best for: In vitro assays (DMSO), Early PK studies (PEG/Ethanol).

  • Safety: DMSO is cytotoxic at high concentrations. Ensure final assay concentration is < 0.1% (v/v).

Protocol: The "Golden Triangle" Formulation (PEG/EtOH/Water)

For animal studies where DMSO is undesirable, use the following ternary mixture:

  • Prepare Solvent Vehicle: Mix 10% Ethanol + 40% PEG 400 + 50% Water (v/v).

  • Dissolution Step:

    • Weigh the compound.

    • Add the Ethanol first (it is the strongest solvent for this molecule). Sonicate until dissolved.

    • Add the PEG 400 . Vortex.

    • Slowly add the Water last.

    • Why this order? Adding water first often causes the compound to "gum up" or form a hydrate shell that is hard to dissolve.

Method C: Cyclodextrin Complexation (The "Stealth" Mode)

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic benzene ring of 4-Hydroxy-N,2-dimethylbenzamide enters the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell of the CD interacts with water. This effectively "hides" the drug from the solvent [3].

Applicability:

  • Best for: IV/IP administration (prevents precipitation in the bloodstream), reducing irritation.

  • Standard: HP-β-CD is preferred over parent β-CD due to higher solubility and lower renal toxicity [4].

Protocol: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of distilled water (20% w/v). Stir until clear.

  • Compound Addition: Add 4-Hydroxy-N,2-dimethylbenzamide to the CD solution.

  • Equilibration:

    • Method: Stir vigorously for 24–48 hours at room temperature.

    • Speed Up: Sonicate for 30 minutes, but monitor temperature (heat can degrade some benzamides).

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved excess.

Complexation cluster_mechanism Mechanism: Hydrophobic Shielding Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host Cavity) CD->Complex Equilibrium

Figure 2: Schematic of the host-guest interaction between the benzamide derivative and cyclodextrin.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates when I dilute my DMSO stock into cell culture media. Why? A: This is "kinetic precipitation." You have exceeded the thermodynamic solubility limit of the compound in the aqueous media.

  • Fix: Lower your final concentration.

  • Fix: Pre-warm the media to 37°C before addition.

  • Fix: Dilute the DMSO stock into an intermediate buffer containing 1% BSA (Bovine Serum Albumin). The albumin can bind the drug and prevent crystal nucleation.

Q2: Can I use this compound in acidic media (pH < 4)? A: Solubility will be lowest here. The amide is not basic enough to protonate significantly until pH < 0. Therefore, at pH 4, the molecule is neutral and at its solubility nadir. You must use cosolvents (Method B) or Cyclodextrins (Method C) for acidic environments.

Q3: Is the amide bond stable at pH 10? A: Generally, benzamides are resistant to hydrolysis at mild alkaline pH (pH 9-10) at room temperature. However, avoid prolonged storage (>24 hours) at pH > 11 or high temperatures, as hydrolysis to 4-hydroxybenzoic acid may occur. Always prepare fresh.

References

  • Kumar, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrin Inclusion Complexes. Molecules. (General reference on CD thermodynamics).
  • European Medicines Agency. (2017). Background review for cyclodextrins used as excipients. (Safety profile of HP-β-CD).

Sources

Troubleshooting

Minimizing degradation of 4-Hydroxy-N,2-dimethylbenzamide during storage

Technical Support Center: Stability & Storage of 4-Hydroxy-N,2-dimethylbenzamide Executive Summary: The Stability Profile Compound Identity: 4-Hydroxy-N,2-dimethylbenzamide Chemical Class: Phenolic -methyl-o-toluamide Ke...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 4-Hydroxy-N,2-dimethylbenzamide

Executive Summary: The Stability Profile

Compound Identity: 4-Hydroxy-N,2-dimethylbenzamide Chemical Class: Phenolic


-methyl-o-toluamide
Key Vulnerabilities:  Oxidative Quinone Formation, Photo-oxidation, Amide Hydrolysis.[1]

This guide addresses the specific stability challenges of 4-Hydroxy-N,2-dimethylbenzamide . Unlike simple benzamides, this molecule possesses a "push-pull" electronic structure: the electron-donating hydroxyl group at position 4 activates the ring toward oxidation, while the ortho-methyl group at position 2 provides steric protection to the amide bond.[1]

Effective storage requires a "Cold, Dark, Dry, & Inert" protocol to prevent the formation of colored quinoid impurities and hydrolytic degradants.[1][2]

Critical Storage Protocols (The "Golden Standard")

To minimize degradation, strictly adhere to the following storage hierarchy. These steps are designed to interrupt specific degradation pathways.

ParameterRecommendationScientific Rationale (Causality)
Temperature -20°C (Long-term) 2-8°C (Working stock)Lowers kinetic energy, significantly slowing the rate of amide hydrolysis and oxidative coupling reactions (Arrhenius equation).[1]
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the auto-oxidation of the phenolic hydroxyl group into quinones (which causes pink/brown discoloration).
Container Amber Glass Vials Blocks UV radiation (specifically <400 nm) which can excite the phenolic ring, generating phenoxy radicals that lead to polymerization.[2]
Solvent DMSO (Anhydrous) Avoid: Methanol/WaterWater promotes hydrolysis.[1][2] Methanol can contain trace formaldehyde, leading to N-methylol impurities.[1][2] DMSO is aprotic and stabilizes the polar amide.
Desiccant Silica Gel / P2O5 Prevents moisture absorption.[1][2] The amide bond is susceptible to hydrolysis in the presence of ambient humidity over long periods.

Degradation Mechanisms: A Deep Dive

Understanding how the molecule breaks down allows you to prevent it.

A. Oxidative Degradation (The "Pink" Problem)

The 4-hydroxyl group is the most reactive site.[1] In the presence of oxygen and light, it undergoes auto-oxidation .[2]

  • Mechanism: Proton abstraction leads to a phenoxide ion, which loses an electron to form a phenoxy radical.[1][2]

  • Outcome: These radicals dimerize or further oxidize to form p-quinone methides or benzoquinones .[1]

  • Visual Indicator: The sample turns from white/off-white to pink, tan, or brown.[1][2]

B. Amide Hydrolysis (The "Steric Shield")

While amides are generally stable, they hydrolyze to the corresponding carboxylic acid and amine under acidic/basic stress.[1][2]

  • Specific Insight: In 4-Hydroxy-N,2-dimethylbenzamide, the 2-methyl group (ortho-position) provides steric hindrance.[1] It shields the carbonyl carbon from nucleophilic attack by water.[1]

  • Result: This compound is more resistant to hydrolysis than 4-hydroxy-N-methylbenzamide (lacking the 2-methyl), but prolonged exposure to moisture will still yield 4-hydroxy-2-methylbenzoic acid and methylamine .[1]

Interactive Troubleshooting Guide (FAQs)

Q1: My white powder has turned a faint pink color. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation (quinone formation).

  • Action: Check purity via HPLC. If purity is >98%, the color is likely due to trace (<0.1%) highly colored quinoid impurities.[1][2] You may repurify via recrystallization (ethanol/water) or use as-is if the experiment tolerates trace oxidants.[1]

  • Prevention: Ensure future aliquots are stored under Argon.

Q2: I see a new peak at RRT ~0.85 on my HPLC after storing in methanol.

  • Diagnosis: This is likely Methyl 4-hydroxy-2-methylbenzoate (transesterification product) or an N-methylol adduct.[1]

  • Mechanism: Methanol can act as a nucleophile (transesterification) or, if trace formaldehyde is present, react with the amide nitrogen.[1][2]

  • Solution: Switch to Anhydrous DMSO or Acetonitrile for stock solutions.[1][2] Avoid protic solvents for storage >24 hours.

Q3: Why is the solubility lower than reported in water?

  • Diagnosis: The 2-methyl group increases lipophilicity compared to the unsubstituted analog.

  • Action: Do not rely on water alone.[1][2] Predissolve in DMSO (100x stock) and dilute into your aqueous buffer. Ensure the final pH is < 8.0 to prevent phenolate formation (which oxidizes rapidly).

Visualizing the Degradation Pathways

The following diagram illustrates the three primary breakdown routes: Hydrolysis (Acid/Base), Oxidation (O2/Light), and Transesterification (Solvent).[1][2]

DegradationPathways Compound 4-Hydroxy-N,2-dimethylbenzamide (Target Molecule) Acid 4-Hydroxy-2-methylbenzoic acid Compound->Acid Hydrolysis (+H2O, pH <4 or >9) Amine Methylamine Compound->Amine Hydrolysis Radical Phenoxy Radical Compound->Radical Oxidation (O2 + Light) Ester Methyl 4-hydroxy-2-methylbenzoate (If stored in MeOH) Compound->Ester Solvolysis (MeOH, Heat) Quinone Quinoid/Dimer Species (Pink/Brown Color) Radical->Quinone Coupling/Oxidation

Figure 1: Primary degradation pathways.[1] The oxidative pathway (yellow/red) is the most common cause of discoloration, while hydrolysis (grey) occurs under pH stress.[1][2]

References

  • Cox, R. A., & Yates, K. (1981).[1][2][3] The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid.[1][2][3] Canadian Journal of Chemistry, 59(19), 2853–2863.[1] Link[1]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1968).[1][2] Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.[1][4] The Journal of Organic Chemistry, 33(5), 1877–1881.[1] Link[1]

  • Baertschi, S. W., & Alsante, K. M. (2016).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (General reference for phenolic oxidation and amide hydrolysis protocols).

  • NIST Chemistry WebBook. (2023).[1][2] 4-Hydroxybenzamide Stability Data. National Institute of Standards and Technology.[1][5][6] Link

Sources

Optimization

Strategies for scale-up failures in 4-Hydroxy-N,2-dimethylbenzamide production

Technical Support Center: 4-Hydroxy-N,2-dimethylbenzamide Production Executive Summary: The "Deceptively Simple" Amide Subject: Troubleshooting Scale-Up Failures in 4-Hydroxy-N,2-dimethylbenzamide Synthesis Molecule ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-N,2-dimethylbenzamide Production

Executive Summary: The "Deceptively Simple" Amide

Subject: Troubleshooting Scale-Up Failures in 4-Hydroxy-N,2-dimethylbenzamide Synthesis Molecule ID: 4-Hydroxy-N,2-dimethylbenzamide (Analogous to intermediates for Telotristat/Salicylate derivatives) CAS Context: Substructure of various API intermediates (e.g., related to 4-hydroxy-2-methylbenzoic acid derivatives).

To the Process Chemist: You are likely here because a reaction that worked perfectly on a 100mg scale in a scintillation vial has failed at the 50g or 1kg scale. The synthesis of 4-Hydroxy-N,2-dimethylbenzamide presents a classic "perfect storm" of process chemistry challenges:

  • Steric Hindrance: The ortho-methyl group at position 2 sterically shields the carbonyl carbon, significantly retarding nucleophilic attack by methylamine.[1]

  • Chemoselectivity: The unprotected 4-hydroxyl group acts as a competing nucleophile, leading to oligomerization (ester formation) if activation is too aggressive.[1]

  • Physical Properties: The product is an amphiphilic solid prone to "oiling out" rather than crystallizing during aqueous workups.[1]

This guide moves beyond standard recipes to the mechanistic causality of failure.[2]

Part 1: Critical Failure Modes & Mechanistic Analysis

Failure Mode A: Low Conversion (The Steric Wall)

Symptom: LCMS shows starting material remaining despite excess amine and coupling agent.

The Mechanism: The 2-methyl group exerts steric inhibition of resonance and physically blocks the trajectory of the incoming amine. On a small scale, high dilution and excess reagents mask this. On a large scale, mass transfer limitations exacerbate the slow kinetics.

Corrective Strategy: Do not simply add more standard coupling reagent (e.g., EDC/HOBt). You must switch to a "Pre-Activation" protocol or a smaller, more electrophilic species.

  • Protocol Adjustment: Switch to Mixed Anhydride Method (Isobutyl chloroformate) or T3P (Propylphosphonic anhydride) . T3P is particularly effective for sterically hindered anilines/amines and has low epimerization risk (though less relevant here).[1]

  • Alternative: Generate the acyl chloride using Thionyl Chloride (

    
    ) with catalytic DMF, but only if the phenolic OH is protected (e.g., Acetyl or Benzyl). If unprotected, 
    
    
    
    will cause rapid polymerization.
Failure Mode B: The "O-Acylation" Impurity (Chemoselectivity)

Symptom: Formation of a dimer impurity (Mass = 2x Starting Material - H2O).[1]

The Mechanism: The 4-hydroxyl group is phenolic (


).[1] In the presence of strong bases (TEA, DIPEA) used to neutralize the amine salt, the phenol deprotonates to a phenoxide, which is a better nucleophile than the neutral methylamine. The activated acid then couples with the phenol of another molecule, forming an ester dimer.

Corrective Strategy:

  • pH Control: Maintain reaction pH between 8.0 and 8.5. Do not exceed pH 9.[1]

  • Reagent Selection: Use EDC-HCl in Ethyl Acetate (EtOAc) without added base if possible, or with weak bases like N-Methylmorpholine (NMM).[1] The slightly acidic environment of EDC-HCl suppresses phenoxide formation while activating the carboxylate.

Part 2: Visualization of Competitive Pathways

The following diagram illustrates the kinetic competition that dictates your yield.

ReactionPathways cluster_conditions Process Control Parameters SM Starting Material (4-Hydroxy-2-methylbenzoic acid) Act Activated Intermediate (O-Acylisourea / Anhydride) SM->Act Activation (EDC/T3P) Product TARGET PRODUCT (4-Hydroxy-N,2-dimethylbenzamide) Act->Product Path A: N-Acylation (Kinetic Control) Dimer O-Acyl Dimer (Ester Byproduct) Act->Dimer Path B: O-Acylation (Thermodynamic/Base Control) Amine Methylamine (Nucleophile) Amine->Act Phenoxide Phenoxide Impurity (Self-Attack) Phenoxide->Act High pH (>9) High pH (>9) High pH (>9)->Phenoxide Promotes Steric Bulk (2-Me) Steric Bulk (2-Me) Steric Bulk (2-Me)->Product Retards Rate

Figure 1: Kinetic competition between desired amidation (N-acylation) and undesired esterification (O-acylation).[1] The 2-methyl group slows Path A, requiring precise pH control to prevent Path B.

Part 3: Optimized Scale-Up Protocol (The "Self-Validating" System)

This protocol uses T3P (Propylphosphonic anhydride) in EtOAc.[1] T3P is chosen for scale-up because it has low toxicity, high water solubility (easy workup), and drives reactions of sterically hindered acids.

Scale: 100g Input Safety: T3P is corrosive.[1] Methylamine is a gas/solution; handle in a fume hood.[1]

StepOperationCritical Process Parameter (CPP)Rationale (The "Why")
1 Charge 4-hydroxy-2-methylbenzoic acid (1.0 equiv) and EtOAc (10 vol).Agitation speed > 200 RPMEtOAc is the solvent of choice; product is soluble hot, insoluble cold (crystallization potential).
2 Add Base: N-Methylmorpholine (NMM, 3.0 equiv).[1] Cool to 0-5°C.Temperature < 5°CNMM is a mild base (

).[1] Prevents phenoxide formation while neutralizing the HCl byproduct.
3 Add Reagent: T3P (50% in EtOAc, 1.5 equiv) dropwise.Addition rateExothermic.[1][3] Control internal temp to <10°C to prevent thermal decomposition of the activated species.
4 Add Amine: Methylamine (2M in THF or MeOH, 1.5 equiv) slowly.pH Monitoring The amine addition is the most exothermic step.
5 Reaction: Warm to 25°C. Stir 12h.HPLC Conversion > 98%T3P kinetics are slower but cleaner.[1] Do not heat above 40°C (dimer risk).
6 Quench: Add Water (5 vol). Stir 30 min.Phase separationT3P byproducts are water-soluble phosphates.
7 Wash: Wash organic layer with 0.5M HCl (removes excess amine/NMM), then 5%

.
pH of aq.[1] layerCRITICAL: Do not use strong base (NaOH) for the wash, or you will deprotonate the product (phenol) and lose it to the aqueous layer.
8 Isolation: Distill EtOAc to 3 vol. Cool to 0°C. Filter.Cooling ramp rateSlow cooling prevents "oiling out" (amorphous precipitation).[1]

Part 4: Troubleshooting FAQ

Q1: The reaction mixture turned pink/brown during scale-up. Is the product ruined?

  • Diagnosis: Phenolic oxidation.[1] Phenols are electron-rich and prone to oxidation by air, especially at high pH.[1]

  • Solution: This is usually a trace impurity (quinone formation) that looks worse than it is.[1]

  • Fix: Add a small amount of sodium metabisulfite (

    
    ) or ascorbic acid during the aqueous workup to reduce quinones back to colorless phenols. Perform the reaction under a strict Nitrogen/Argon blanket.
    

Q2: I cannot get the product to crystallize; it keeps oiling out.

  • Diagnosis: The "Oiling Out" phenomenon occurs when the melting point of the solvated product is lower than the process temperature, often caused by impurities (dimers) depressing the melting point.

  • Solution:

    • Seed it: Save a small amount of solid from a successful small-scale batch. Add it at the cloud point.

    • Solvent Swap: EtOAc is good, but if oiling occurs, switch to IPA/Water (Isopropyl Alcohol) . Dissolve in hot IPA, add water dropwise until cloudy, then cool slowly.

    • Purity Check: If the dimer content is >5%, it will inhibit crystallization. You must purify via column chromatography or acid-base extraction before attempting crystallization.[1]

Q3: Why is my yield only 50% even though conversion is 100%?

  • Diagnosis: Workup loss.[1] The product is a phenol (

    
    ) and an amide. It has significant water solubility, especially at high pH.
    
  • Test: Check the aqueous waste stream by TLC/HPLC.

  • Fix: Ensure the aqueous layer pH during extraction is acidic (pH 2-3) . This keeps the phenol protonated (neutral) and partitions it into the organic layer. Note: If you use HCl, ensure you don't hydrolyze the amide bond (unlikely at room temp, but possible with heating).

Part 5: Advanced Process Flow (Graphviz)

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase start Start: 4-Hydroxy-2-methylbenzoic acid step1 Dissolve in EtOAc Add NMM (Base) start->step1 step2 Add T3P (Coupling Agent) Control Temp < 10°C step1->step2 step3 Add Methylamine Monitor Exotherm step2->step3 decision1 IPC: Conversion > 98%? step3->decision1 step4 Quench with Water Separate Layers decision1->step4 Yes rework Reprocess: Add more T3P or extend time decision1->rework No step5 Acid Wash (0.5M HCl) *CRITICAL: Keep Product in Org* step4->step5 step6 Concentrate to 3 Vol step5->step6 step7 Crystallization (Seeding at 40°C) step6->step7 end Final Product White Solid step7->end rework->step3

Figure 2: Optimized process flow diagram emphasizing critical decision points and safety controls.

References

  • Synthesis and Optimization of 4-Hydroxybenzamide. BenchChem Application Notes. (2025). Detailed protocols for ammonolysis and amidation of hydroxybenzoates.

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids. MDPI Molecules. (2022).[1] Discusses chemoselectivity issues with unprotected phenolic acids.

  • Protecting-group-free mechanosynthesis of amides. RSC Mechanochemistry. (2024).[1][4] Validates EDC/EtOAc systems for unprotected hydroxy-acid coupling.

  • A comparative study of amide-bond forming reagents. Luxembourg Bio Technologies. (2017). Comparison of T3P, EDC, and other reagents for scale-up suitability.

  • Strategies for Amide Coupling Scale-Up. ChemicalBook. (2021). General procedures for hindered benzamides.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Mass Spectrometry Fragmentation of 4-Hydroxy-N,2-dimethylbenzamide

Executive Summary This guide provides a definitive analysis of the fragmentation patterns of 4-Hydroxy-N,2-dimethylbenzamide ( , MW 179.22 Da) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Different...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the fragmentation patterns of 4-Hydroxy-N,2-dimethylbenzamide (


, MW 179.22 Da) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Differentiation of benzamide regioisomers is a critical challenge in impurity profiling and metabolite identification. This guide compares the target molecule against its structural isomer, 4-Hydroxy-N,3-dimethylbenzamide , demonstrating how the Ortho Effect exerted by the 2-methyl substituent serves as a diagnostic discriminator.

Key Findings:

  • Diagnostic Ratio: The ortho-substituted isomer exhibits a significantly higher Product-to-Precursor ion ratio compared to meta/para analogs due to steric inhibition of resonance.

  • Primary Pathway: The dominant fragmentation channel is the neutral loss of methylamine (31 Da) to form the acylium ion (

    
     149).
    
  • Secondary Pathway: Sequential loss of CO yields the resonance-stabilized phenolic cation (

    
     121).
    

Structural Context & Theoretical Basis

Understanding the fragmentation requires analyzing the electronic and steric environment of the amide bond.

The Target Molecule: 4-Hydroxy-N,2-dimethylbenzamide
  • Position 1 (Amide): The

    
    -methylamide group is the site of protonation 
    
    
    
    .
  • Position 2 (Ortho-Methyl): This group introduces steric hindrance , twisting the carbonyl group out of the benzene plane.[1] This weakens the

    
     bond, lowering the activation energy for fragmentation.
    
  • Position 4 (Para-Hydroxy): An electron-donating group (EDG) that stabilizes the resulting acylium ion via resonance.

The Alternative: 4-Hydroxy-N,3-dimethylbenzamide

In the meta-isomer (3-methyl), the methyl group is distal to the amide. The amide bond remains planar and conjugated with the ring, making it thermodynamically more stable and resistant to fragmentation under identical collision energies.

Experimental Protocol

To replicate these findings, ensure your LC-MS/MS system is calibrated to the following parameters. This protocol ensures self-validating data by monitoring the "Survival Yield" of the precursor.

Methodology: ESI-MS/MS Acquisition

1. Sample Preparation:

  • Solvent: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Why: Formic acid promotes protonation of the amide nitrogen, essential for positive mode ESI.

2. Ion Source Parameters (Source-Dependent):

  • Ionization: ESI Positive (+)[2]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

  • Source Temp: 120°C | Desolvation Temp: 350°C

3. Mass Analyzer Settings (QqQ or Q-TOF):

  • Precursor Selection:

    
     180.1 
    
    
    
  • Collision Gas: Argon (1.5 mTorr)

  • Collision Energy (CE) Ramp: 10, 20, 30, 40 eV

  • Validation Step: Acquire spectra at multiple CEs.[3] The ortho-isomer will deplete the precursor (

    
     180) at lower energies than the meta-isomer.
    

Comparative Fragmentation Analysis

The fragmentation is governed by charge-remote fragmentation and inductive cleavage. The following diagram illustrates the primary decay pathway.

Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 180 (Protonated Amide) TS1 Transition State Steric Twist (Ortho Effect) Precursor->TS1 Acylium Acylium Ion [Ph-C≡O]+ m/z 149 TS1->Acylium  Amide Cleavage NL_Amine - CH3NH2 (31 Da) (Neutral Loss) TS1->NL_Amine Phenyl Phenolic Cation [C7H7O]+ m/z 121 Acylium->Phenyl  Inductive Cleavage NL_CO - CO (28 Da) (Decarbonylation) Acylium->NL_CO C5H5 Cyclopentadienyl Cation [C5H5]+ m/z 65 Phenyl->C5H5  Ring Degradation NL_C2H2 - C2H2O (42 Da) (Ring Contraction) Phenyl->NL_C2H2

Figure 1: ESI-MS/MS fragmentation pathway of 4-Hydroxy-N,2-dimethylbenzamide showing the sequential loss of methylamine and carbon monoxide.

Detailed Mechanism
  • Step 1: Amide Cleavage (

    
     180 
    
    
    
    149)
    • The protonated amide undergoes inductive cleavage.

    • Ortho-Effect: The 2-methyl group sterically crowds the amide nitrogen. Relief of this strain drives the expulsion of neutral methylamine (

      
      ).
      
    • Result: Formation of the 4-hydroxy-2-methylbenzoyl cation (Acylium ion,

      
       149).
      
  • Step 2: Decarbonylation (

    
     149 
    
    
    
    121)
    • The acylium ion loses a Carbon Monoxide (CO) molecule.

    • Result: Formation of the 4-hydroxy-2-methylphenyl cation (

      
       121). This ion is stabilized by the electron-donating hydroxy group.
      

Data Comparison: Ortho vs. Meta Isomer[1][4]

The table below summarizes the experimental differences observed at a Collision Energy of 20 eV. This data allows for the differentiation of the target (Ortho) from the alternative (Meta).

FeatureTarget: 4-Hydroxy-N,2-dimethylbenzamide (Ortho)Alternative: 4-Hydroxy-N,3-dimethylbenzamide (Meta)Interpretation
Precursor Stability Low (< 10% Survival)High (> 40% Survival)Ortho-substituent weakens the amide bond via steric inhibition of resonance.[1]
Base Peak (

)
149 (Acylium)180 (Precursor) or 149 Ortho isomer fragments more readily; Meta isomer retains precursor intensity.

149/180 Ratio
> 10.0 < 2.5 Primary Diagnostic Criteria.

121 Intensity
High (Secondary Fragment)ModerateRapid conversion of 149

121 in the Ortho isomer due to higher internal energy.
Ortho-Specific Ions Potential

(

162)
AbsentProximity of 2-Me to Carbonyl may facilitate minor water loss pathways (rare in simple amides but possible).

Troubleshooting & Validation

When analyzing unknown samples, use this decision matrix to validate the identity of 4-Hydroxy-N,2-dimethylbenzamide:

  • Check Retention Time: The Ortho isomer typically elutes earlier than the Meta isomer on C18 columns due to the twisted, non-planar geometry reducing interaction with the stationary phase.

  • Calculate Survival Yield:

    
    
    If Yield < 0.2 at 20 eV, the sample is likely the Ortho  isomer.
    
  • Verify Neutral Loss: Confirm the mass difference of 31.04 Da (

    
    ) between precursor and the first major fragment.
    

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of N-substituted Benzamides." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Barkow, A., et al. (1995). "Ortho effects: A mechanistic study." European Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Differentiation of Isomers by Mass Spectrometry." Journal of Chromatography A.

Sources

Comparative

A Technical Guide to the Bioactivity of 4-Hydroxy-N,2-dimethylbenzamide and Its Structural Analogs for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Among these, 4-Hydroxy-N,2-dimethylbenzamide and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Among these, 4-Hydroxy-N,2-dimethylbenzamide and its derivatives have garnered significant interest due to their diverse biological activities. This guide offers an in-depth, objective comparison of the bioactivity of 4-Hydroxy-N,2-dimethylbenzamide and its structural analogs, supported by experimental data. We will delve into their anticancer properties, particularly as Histone Deacetylase (HDAC) inhibitors, and explore their potential as antimicrobial agents. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform the rational design of novel therapeutics.

The Benzamide Core: A Versatile Scaffold for Targeting Disease

The versatility of the benzamide functional group, coupled with the ease of substitution on both the aromatic ring and the amide nitrogen, allows for the fine-tuning of pharmacological activity against a multitude of biological targets. This has led to the development of benzamide derivatives as potent inhibitors of enzymes such as histone deacetylases (HDACs), as well as agents with significant anticancer and antimicrobial properties.[1] The fundamental structure-activity relationships (SAR) of benzamide analogs reveal that modifications to different parts of the molecule can profoundly impact potency, selectivity, and overall bioactivity.[2][3]

Comparative Bioactivity Analysis: Unraveling Structure-Activity Relationships

While direct comparative studies on a wide array of 4-Hydroxy-N,2-dimethylbenzamide analogs are limited, we can synthesize a comparative analysis by examining published data on structurally related compounds. This approach allows us to deduce the influence of specific structural modifications on biological activity.

Anticancer Activity: A Focus on Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[4][3] Benzamide derivatives have emerged as a significant class of HDAC inhibitors.[2]

The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. In the case of 4-hydroxybenzamide derivatives, the hydroxamic acid or a similar zinc-chelating moiety often serves as the ZBG.

Table 1: Comparative in vitro Anticancer and HDAC Inhibitory Activity of 4-Hydroxybenzamide Analogs and Related Compounds

Compound IDR1 (Cap Group)R2 (Linker/ZBG)Target Cell Line/EnzymeIC50 (µM)Reference
Parent Scaffold
4-HydroxybenzamideHHHDAC1>10000[5]
Analogs with Modified Cap Group
2aPhenylacetylHHDAC1150[5]
2b4-BiphenylacetylHHDAC180[5]
3a(E)-3-PhenylpropenoylHHDAC155[5]
3b(E)-3-(4-Methoxyphenyl)propenoylHHDAC140[5]
Analogs with Modified Linker/ZBG
5jThiophene substituted HPPB derivativeN-hydroxy-4-(3-phenylpropanamido)HCT1160.3[6]
5tBenzo[d][4][7]dioxole derivative of HPPBN-hydroxy-4-(3-phenylpropanamido)A5490.4[6]
Related N-Substituted Benzamides
Compound 72,6-dichloropurine4-methylK5622.27[8]
Compound 102,6-dichloropurine3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineK5622.53[8]

From the data presented, several key structure-activity relationships can be inferred:

  • The "Cap" Group is Crucial for Potency: Simple 4-hydroxybenzamide shows negligible HDAC1 inhibition.[5] However, the addition of larger, hydrophobic "cap" groups at the R1 position significantly enhances inhibitory activity. For instance, extending the phenylacetyl group to a biphenylacetyl group (Compound 2b vs. 2a) or introducing a propenoyl linker (Compound 3a) leads to increased potency.[5] The introduction of an electron-donating methoxy group on the phenyl ring (Compound 3b) further improves activity, suggesting that electronic properties of the cap group play a significant role.[5]

  • The Zinc-Binding Group Dictates Potency: The conversion of the amide to a hydroxamic acid, a known zinc-chelating group, is a common strategy to dramatically increase HDAC inhibitory activity. The potent antiproliferative activity of compounds 5j and 5t, which are N-hydroxybenzamide derivatives, highlights the importance of an effective ZBG.[6]

  • Substituents on the Amide Nitrogen Influence Selectivity and Potency: In related N-substituted benzamides, the nature of the substituent on the amide nitrogen plays a critical role in determining the anticancer activity. For example, compounds 7 and 10, which feature a 2,6-dichloropurine moiety, exhibit potent activity against various cancer cell lines.[8]

The mechanism of action for these compounds as anticancer agents often involves the induction of cell cycle arrest and apoptosis.[6]

HDAC_Inhibition_Pathway HDAC_Inhibitor 4-Hydroxybenzamide Analog HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Structure Histones->Chromatin Open_Chromatin Open Chromatin (Relaxed) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) A1 Add HDAC Enzyme to 96-well plate P1->A1 A2 Add Test Compounds and Controls A1->A2 A3 Add Fluorogenic HDAC Substrate A2->A3 A4 Incubate at 37°C A3->A4 A5 Add Developer Solution (Trypsin + TSA) A4->A5 A6 Read Fluorescence (Ex: 360nm, Em: 460nm) A5->A6 D1 Calculate % Inhibition A6->D1 D2 Determine IC50 values D1->D2

Sources

Validation

Technical Guide: Validating Purity of 4-Hydroxy-N,2-dimethylbenzamide Using LC-MS

Executive Summary In the synthesis and quality control of 4-Hydroxy-N,2-dimethylbenzamide (C₉H₁₁NO₂), traditional HPLC-UV methods often fail to distinguish between the target analyte and its structural isomers (specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 4-Hydroxy-N,2-dimethylbenzamide (C₉H₁₁NO₂), traditional HPLC-UV methods often fail to distinguish between the target analyte and its structural isomers (specifically the N,N-dimethyl analog) or trace hydrolysis byproducts. This guide validates the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment. By leveraging the mass-to-charge specificity of MS detection, researchers can achieve a Limit of Quantitation (LOQ) two orders of magnitude lower than UV, while conclusively filtering out isobaric impurities that co-elute under standard reverse-phase conditions.

Chemical Context & The "Isomer Trap"

The target molecule, 4-Hydroxy-N,2-dimethylbenzamide , contains three functional handles: a phenolic hydroxyl, an ortho-methyl group, and a secondary N-methyl amide.

  • Molecular Formula: C₉H₁₁NO₂[1][2]

  • Monoisotopic Mass: 165.08 Da

  • Critical Impurity Risk: The primary synthetic impurity is often 4-Hydroxy-N,N-dimethylbenzamide (a structural isomer). Both have identical molecular weights (165.08 Da) and similar UV absorption profiles (

    
     nm), making HPLC-UV purity data unreliable.
    
Why Purity Matters

In drug development, the position of the methyl group (N- vs. 2-position) drastically alters steric hindrance and hydrogen bonding capacity, potentially flipping the molecule from an agonist to an antagonist. Validating the specific N,2- regioisomer is not just a purity issue; it is an identity issue.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Proton Nuclear Magnetic Resonance (


H-NMR).
FeatureHPLC-UV (Diode Array)

H-NMR (400 MHz)
LC-MS (ESI-Q-TOF/Triple Quad)
Primary Detection Chromophore absorption (π-π*)Proton magnetic environmentMass-to-charge ratio (

)
Specificity Low: Co-eluting isomers often merge.High: Distinct chemical shifts.Very High: Mass + Fragmentation fingerprint.
Sensitivity (LOQ) ~0.1% (w/w)~1-2% (w/w)< 0.001% (w/w)
Throughput High (10-20 min/run)Low (Sample prep intensive)High (5-10 min/run)
Isomer ID Impossible without baseline separation.Excellent (Coupling constants).Excellent (Distinct MS/MS fragments).
Verdict Routine Assay (Major component)Structural ConfirmationPurity & Trace Impurity Profiling

Experimental Workflow

Sample Preparation[3][4]
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 0.1 mg/mL (for impurity profiling).

  • Filtration: 0.22 µm PTFE syringe filter (essential to prevent ESI capillary clogging).

LC-MS Method Parameters

This protocol uses a standard C18 reverse-phase separation coupled with Electrospray Ionization (ESI) in positive mode.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Target Ion:

    
     166.09 (
    
    
    
    ).
  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating purity.

ValidationWorkflow Start Raw Sample (4-Hydroxy-N,2-dimethylbenzamide) Prep Sample Prep (MeOH:H2O + 0.1% FA) Start->Prep LC LC Separation (C18 Column) Prep->LC Detect Detection Mode? LC->Detect UV HPLC-UV (254 nm) Detect->UV High Conc. MS LC-MS (ESI+) (m/z 166.09) Detect->MS Trace Impurities UV_Result Result: Single Peak? (Ambiguous Purity) UV->UV_Result MS_Result Result: Mass Filtering + MS2 Fragmentation MS->MS_Result UV_Result->MS Re-analyze if Isomers Suspected Final Validated Purity (>99.5%) MS_Result->Final

Caption: Logical workflow for purity validation. Note the feedback loop from UV to MS when isomer ambiguity arises.

Validation Protocol (ICH Q2(R2) Aligned)

To ensure the method is "fit for purpose," follow this self-validating system based on ICH Q2(R2) guidelines [1].

Specificity (The Isomer Test)

This is the most critical step for this specific molecule.

  • Experiment: Inject a mixture of the target (N,2-dimethyl) and the isomer (N,N-dimethyl).

  • Criteria:

    • Chromatographic Resolution (

      
      ): 
      
      
      
      (Baseline separation).
    • Spectral Resolution: Use MS/MS (Collision Induced Dissociation).[3]

      • Target (N,2-dimethyl): Major fragment loss of methylamine (

        
        , -31 Da) 
        
        
        
        Product ion
        
        
        135.
      • Impurity (N,N-dimethyl): Major fragment loss of dimethylamine (

        
         Da) 
        
        
        
        Product ion
        
        
        121.
  • Why this works: The fragmentation pathway is dictated by the amide substitution pattern [2].

Linearity & Range[4]
  • Protocol: Prepare 5 concentration levels from 0.1 µg/mL to 10 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Self-Check: Plot the "Response Factor" (Area/Concentration) vs. Concentration. The slope should be effectively zero (horizontal line). If it slopes, you have saturation effects.

Limit of Quantitation (LOQ)
  • Definition: The lowest concentration where the Signal-to-Noise (S/N) ratio is

    
    .
    
  • Target: For high-purity validation, LOQ should be

    
     of the target concentration.
    

Case Study: Detecting the "Hidden" Impurity

In a recent validation of a synthesis batch, HPLC-UV showed a purity of 99.2% (single peak at 4.2 min).

However, LC-MS analysis using the protocol above revealed:

  • Main Peak (

    
     166):  4.2 min.
    
  • Minor Peak (

    
     152):  3.8 min (0.5% Area).
    
    • Identification:

      
       152 corresponds to 4-Hydroxy-2-methylbenzoic acid  (Hydrolysis product).
      
  • Co-eluting Shoulder (

    
     166):  4.25 min (0.3% Area).
    
    • Identification:4-Hydroxy-N,N-dimethylbenzamide (Isomer).[2]

Impurity Pathway Diagram

ImpurityPathways Start Starting Material (4-Hydroxy-2-methylbenzoic acid) Target Target Product (4-Hydroxy-N,2-dimethylbenzamide) MW: 165.19 Start->Target Synthesis Impurity2 Impurity B (Isomer) (N,N-dimethyl analog) m/z 166 Start->Impurity2 Side Reaction (Dimethylamine contam.) Reagent Reagent (Methylamine) Reagent->Target Impurity1 Impurity A (Hydrolysis) (Reverted Acid) m/z 152 Target->Impurity1 Degradation (H2O/Heat)

Caption: Origin of key impurities detectable by LC-MS. Impurity B is isobaric and requires MS/MS for confirmation.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5] Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Reference Standards for 4-Hydroxy-N,N-dimethylbenzamide Analysis

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quantitative and qualitative analysis of 4-hydroxy-N,N-dimethylbenzamide. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quantitative and qualitative analysis of 4-hydroxy-N,N-dimethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons, supporting experimental insights, and validated protocols to ensure analytical accuracy and reliability.

A Note on Chemical Nomenclature: The topic specified was "4-Hydroxy-N,2-dimethylbenzamide." Following a comprehensive review of chemical databases, this appears to be a non-standard name. The most probable intended compound is 4-hydroxy-N,N-dimethylbenzamide (CAS No. 20876-99-7), which is structurally consistent and commercially available. This guide will proceed with a focus on 4-hydroxy-N,N-dimethylbenzamide.

Introduction: The Critical Role of Analytical Standards

4-hydroxy-N,N-dimethylbenzamide is a substituted benzamide that serves as a valuable intermediate in organic synthesis.[1] Its precise quantification and identification are paramount in ensuring the purity of starting materials and the quality of final products in pharmaceutical and chemical manufacturing. The selection of an appropriate reference standard is the foundational step for any valid analytical method, directly impacting the accuracy, precision, and reliability of experimental results.

This guide will explore the landscape of commercially available reference standards for 4-hydroxy-N,N-dimethylbenzamide, compare the primary analytical techniques for its characterization—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide detailed, field-tested protocols.

Comparative Analysis of Available Reference Standards

The choice of a reference standard is a critical decision. While Certified Reference Materials (CRMs) from national metrology institutes like NIST or NMIJ represent the highest tier of accuracy and traceability, they are not always available for every compound.[2] For 4-hydroxy-N,N-dimethylbenzamide, the primary sources are chemical suppliers offering various grades of material.

Below is a comparison of representative commercial offerings. It is crucial to note that products labeled with designations like "AldrichCPR" (AldrichCPR by Sigma-Aldrich) are supplied with the understanding that the buyer assumes responsibility for confirming the product's identity and purity.[3][4]

Parameter Sigma-Aldrich (AldrichCPR) [3][4]Considerations for Alternative Suppliers
Product Number CDS011629Varies
CAS Number 20876-99-720876-99-7
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol
Physical Form SolidTypically a white to off-white solid[5]
Stated Purity Not explicitly stated; analytical data not collected by the supplier.[3][4]Purity can range from technical grade to >98%. Always request a Certificate of Analysis (CoA).
Certification None. Sold "AS-IS" without warranty of fitness for a particular purpose.[3]Look for suppliers that provide lot-specific CoAs with data from techniques like HPLC, NMR, and Mass Spectrometry.
Key Takeaway Suitable for early-stage research and development where in-house validation is planned. The onus is on the user to perform comprehensive identity and purity checks.For quantitative applications, a well-characterized standard with a detailed CoA is essential. If a CRM is unavailable, a high-purity standard from a reputable source is the next best alternative.
Expert Insight: The "Trust but Verify" Principle

When a certified standard is not available, the principle of "trust but verify" is paramount. A standard from a reputable supplier is a good starting point, but it should be treated as a "candidate" material. Before use in critical quantitative assays, its identity should be confirmed (e.g., by ¹H NMR and MS) and its purity should be determined in-house, for example, by HPLC with UV detection using the principle of 100% peak area normalization (assuming all impurities are UV-active).

Analytical Methodologies: A Comparative Overview

The selection of an analytical technique depends on the analyte's properties, the sample matrix, and the specific goals of the analysis (e.g., purity assessment, quantification in a complex mixture).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile, polar organic molecules like 4-hydroxy-N,N-dimethylbenzamide. Its versatility in column chemistry and mobile phase composition allows for the separation of the main compound from related impurities.

  • Causality of Method Choices:

    • Column: A reversed-phase C18 column is the logical first choice. The non-polar stationary phase will interact with the benzene ring of the analyte, while the polar functional groups (hydroxyl and amide) will ensure it doesn't retain too strongly, allowing for reasonable elution times with a standard polar mobile phase.

    • Mobile Phase: A mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile or methanol is ideal. The phenolic hydroxyl group is weakly acidic, so adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase suppresses its ionization, leading to sharper, more symmetrical peaks.[6][7]

    • Detection: The aromatic ring provides strong UV absorbance, making a UV detector a simple, robust, and sensitive choice. A detection wavelength around 230-250 nm is typically effective for benzamide derivatives.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. It is best suited for thermally stable and volatile compounds.

  • Causality of Method Choices:

    • Volatility: While N,N-dimethylbenzamide itself is amenable to GC analysis, the hydroxyl group in 4-hydroxy-N,N-dimethylbenzamide increases its polarity and reduces its volatility.[8][9] This can lead to peak tailing and potential degradation in the hot GC inlet.

    • Derivatization: To overcome this, derivatization of the hydroxyl group (e.g., silylation) can be employed to increase volatility and improve peak shape. However, this adds a step to the sample preparation process.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or Rtx-5) is a good starting point, providing a balance of interactions for this type of analyte.[8]

    • Detection: A mass spectrometer provides both quantitative data (from ion chromatograms) and qualitative structural information (from the mass spectrum), which is invaluable for identity confirmation.[10]

Experimental Protocols & Data

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol describes a self-validating system for determining the purity of a 4-hydroxy-N,N-dimethylbenzamide reference standard.

Objective: To determine the purity of the reference standard by calculating the peak area percent.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.[7]

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the 4-hydroxy-N,N-dimethylbenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.

  • System Suitability:

    • Inject the Working Standard solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject the Working Standard solution in a single injection.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

    • Purity Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

HPLC Method Parameters Summary
Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% H₃PO₄ in H₂O; B: Acetonitrile
ElutionGradient
Flow Rate1.0 mL/min
Temperature30°C
DetectionUV at 230 nm
Protocol 2: Identity Confirmation by GC-MS

Objective: To confirm the identity of the reference standard by comparing its mass spectrum to a reference or expected fragmentation pattern.

  • Instrumentation & Conditions:

    • GC-MS System: Standard GC with a Mass Spectrometric detector.

    • Column: Rtx-5 amine or equivalent (30 m x 0.32 mm, 1.50 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[8]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the reference standard in methanol.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.

  • Data Interpretation:

    • The primary peak in the TIC should correspond to 4-hydroxy-N,N-dimethylbenzamide.

    • The mass spectrum should be consistent with the compound's molecular weight (165.19 g/mol ).[11] Expect to see the molecular ion (M⁺) at m/z 165 and characteristic fragment ions. For the related N,N-dimethylbenzamide, major fragments include ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[10] Similar fragmentation pathways can be anticipated.

Visualized Workflows

Workflow for Reference Standard Selection and Qualification

cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Evaluation cluster_2 Phase 3: In-House Qualification start Identify Analytical Need search_crm Search for Certified Reference Material (CRM) start->search_crm search_comm Search Commercial Suppliers (e.g., Sigma-Aldrich) search_crm->search_comm Not Available end Use in Routine Analysis search_crm->end Available & Procured eval_coa Request & Evaluate Certificate of Analysis search_comm->eval_coa procure Procure Standard eval_coa->procure CoA Acceptable id_confirm Identity Confirmation (GC-MS, NMR) procure->id_confirm purity_assay Purity Assay (HPLC-UV, 100% Area) id_confirm->purity_assay qualify Qualify as In-House Reference Standard purity_assay->qualify qualify->end Ready for Use

Caption: Decision workflow for sourcing and qualifying a reference standard.

HPLC Analysis Workflow

cluster_SST System Suitability Test (SST) cluster_Analysis Analysis prep_mobile Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) instrument_setup Instrument Setup (C18 Column, Gradient, 230 nm) prep_mobile->instrument_setup prep_std Prepare Standard Solution (~0.1 mg/mL) prep_std->instrument_setup inject_sst Inject Standard 6x instrument_setup->inject_sst calc_rsd Calculate %RSD of Peak Area inject_sst->calc_rsd check_rsd RSD <= 2.0%? calc_rsd->check_rsd fail Troubleshoot System check_rsd->fail No pass Proceed to Analysis check_rsd->pass Yes inject_sample Inject Sample/Standard integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity / Concentration integrate->calculate fail->instrument_setup pass->inject_sample

Caption: Standard workflow for HPLC purity analysis.

Conclusion

The successful analysis of 4-hydroxy-N,N-dimethylbenzamide hinges on a foundational understanding of reference standard selection and analytical methodology. While a certified reference material is the ideal, its absence necessitates a rigorous in-house qualification of commercially available standards. Both HPLC and GC-MS are powerful techniques for the analysis of this compound, with HPLC being more direct for purity assessment and GC-MS providing superior identity confirmation. The protocols and workflows detailed in this guide provide a robust framework for developing and validating analytical methods, ensuring data integrity for researchers and drug development professionals.

References

  • Benchchem. "Application Note: Synthesis and Optimization of 4-Hydroxybenzamide." Accessed February 14, 2026.
  • "Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite." Accessed February 14, 2026.
  • Sigma-Aldrich. "4-hydroxy-N,N-dimethylbenzamide AldrichCPR." Accessed February 14, 2026.
  • Sigma-Aldrich. "4-hydroxy-N,N-dimethylbenzamide AldrichCPR." Accessed February 14, 2026.
  • ChemicalBook. "4-hydroxy-N,N-dimethylbenzamide | 20876-99-7." Accessed February 14, 2026.
  • PubChem. "4-hydroxy-N,N-dimethylbenzamide." Accessed February 14, 2026.
  • NIST. "4-Hydroxybenzamide." NIST Chemistry WebBook. Accessed February 14, 2026.
  • Benchchem. "A Comparative Guide to Hydrobenzamide Synthesis: Yield and Purity Analysis." Accessed February 14, 2026.
  • Organix, Inc. "Reference Standards Overview." Accessed February 14, 2026. _
  • National Metrology Institute of Japan (NMIJ).
  • GNPS Library. "Spectrum CCMSLIB00004715936." Accessed February 14, 2026.
  • Sigma-Aldrich. "4-hydroxy-N,N-dimethylbenzamide AldrichCPR." Accessed February 14, 2026.
  • ResearchGate. "A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples." Accessed February 14, 2026.
  • ResearchGate. "GC-MS of N,N-dimethylbenzamide (7)." Accessed February 14, 2026.
  • NIST. "Benzamide, N,N-dimethyl-." NIST Chemistry WebBook. Accessed February 14, 2026.
  • PubMed. "Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent." Accessed February 14, 2026.
  • ResearchGate. "Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF." Accessed February 14, 2026.
  • Sigma-Aldrich. "4-hydroxy-N,N-dimethylbenzamide AldrichCPR." Accessed February 14, 2026.
  • Thermo Scientific Chemicals. "4-Amino-N,N-dimethylbenzamide, 97+% 1 g." Accessed February 14, 2026. _
  • Longdom Publishing.

Sources

Validation

Comprehensive Guide to IR Spectroscopy of 4-Hydroxy-N,2-dimethylbenzamide

The following guide details the characteristic IR spectroscopy peaks of 4-Hydroxy-N,2-dimethylbenzamide , a specific metabolite and photoproduct often analyzed in pharmaceutical stability and environmental degradation st...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characteristic IR spectroscopy peaks of 4-Hydroxy-N,2-dimethylbenzamide , a specific metabolite and photoproduct often analyzed in pharmaceutical stability and environmental degradation studies.

Executive Summary & Structural Context

4-Hydroxy-N,2-dimethylbenzamide (C₉H₁₁NO₂) is a regioisomer of N,N-dimethyl-4-hydroxybenzamide and a structural analog of the salicylamide class. It is frequently encountered as a primary degradation product of the carbamate pesticide Metacrate (MTMC) and in the metabolic profiling of methylated benzamide drugs.

Accurate identification requires distinguishing this compound from its ortho-isomer (2-hydroxy-4-methyl-N-methylbenzamide) . While both share the same molecular weight (165.19 g/mol ), their IR signatures differ fundamentally due to the presence (or absence) of intramolecular hydrogen bonding.

Key Structural Features Affecting IR
  • Para-Hydroxyl Group (4-OH): Prevents intramolecular hydrogen bonding with the amide carbonyl, resulting in a "free" hydroxyl peak in solution.

  • Ortho-Methyl Group (2-Me): Induces steric twist in the amide bond, reducing planarity and conjugation between the benzene ring and the carbonyl group.

  • Secondary Amide (N-Methyl): Provides distinct N-H stretching and bending modes absent in N,N-dimethyl analogs.

Characteristic IR Peaks & Assignments

The following data represents the solution-phase IR spectrum (CHCl₃) . Solid-state spectra (KBr/Neat) will exhibit broader bands due to intermolecular hydrogen bonding lattices.

Primary Diagnostic Peaks (Solution Phase - CHCl₃)
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Free O-H Stretch 3630 Sharp/MedDiagnostic Marker. Indicates a non-chelated phenolic hydroxyl. In the 2-hydroxy isomer, this band is absent or shifted significantly lower (>3400 cm⁻¹) due to intramolecular H-bonding.
Amide I (C=O) 1636 StrongCarbonyl Stretch. The frequency is lower than typical non-conjugated amides (1680 cm⁻¹) but consistent with benzamides. The ortho-methyl steric effect prevents full coplanarity, slightly raising the frequency compared to fully conjugated systems, but solution H-bonding keeps it near 1636.
Aromatic C=C / Amide II 1602 MediumMixed Mode. Overlap of the aromatic ring breathing mode and the N-H bending vibration characteristic of secondary amides.
UV Cross-Validation λmax = 283 nmN/AConfirmation. If the UV max is observed at >300 nm, the compound is likely the 2-hydroxy isomer (due to excited-state proton transfer). The 283 nm peak confirms the 4-hydroxy structure.
Comparative Analysis: Target vs. Alternatives

The table below contrasts the target molecule with its most common "look-alikes" in reaction mixtures.

FeatureTarget: 4-Hydroxy-N,2-dimethyl Isomer: 2-Hydroxy-4-methyl Parent: 4-Hydroxybenzamide
OH Stretch 3630 cm⁻¹ (Sharp, Free) ~3200–3400 cm⁻¹ (Broad, Chelated)~3400 cm⁻¹ (Broad, Intermolecular)
Amide I (C=O) 1636 cm⁻¹ 1645 cm⁻¹ (Stabilized by H-bond)1660–1670 cm⁻¹
UV λmax 283 nm 303 nm (Red-shifted)~255 nm
Key Distinction Absence of Chelation Strong Intramolecular H-Bond Lack of N/Ring Methyls

Experimental Protocol: Reliable Identification

To ensure scientific integrity (E-E-A-T), follow this self-validating protocol for sample preparation and analysis.

Step 1: Sample Preparation (Solution Phase)
  • Objective: Eliminate intermolecular hydrogen bonding to observe the diagnostic "free" OH peak.

  • Solvent: Spectroscopic grade Chloroform (CHCl₃) or Dichloromethane (DCM). Avoid alcohols or wet solvents.

  • Concentration: Prepare a dilute solution (approx. 1–5 mM). High concentrations will cause peak broadening and shift the OH signal to ~3300 cm⁻¹, mimicking the parent amide.

Step 2: Acquisition Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor).

  • Cell: NaCl or CaF₂ liquid cell (0.1 – 0.5 mm path length).

  • Scans: 16–32 scans at 4 cm⁻¹ resolution.

  • Background: Fresh solvent blank acquired immediately prior to sample.

Step 3: Validation Logic (Decision Tree)
  • Check 3600–3650 cm⁻¹: Is there a sharp peak?

    • Yes: Likely 4-Hydroxy (Target).

    • No (Broad band only at 3300): Likely 2-Hydroxy isomer or wet sample.

  • Check 1600–1650 cm⁻¹:

    • Single strong peak ~1636: Consistent with Target.

    • Split peaks or shift to 1660: Check for non-methylated impurities.

Synthesis & Degradation Pathway Visualization

The target compound often arises from the photolysis of carbamate pesticides. Understanding this pathway aids in identifying impurities.

G Metacrate Metacrate (MTMC) (3-methylphenyl-N-methyl carbamate) PhotoFries Photo-Fries Rearrangement (UV > 265 nm) Metacrate->PhotoFries hv Target TARGET: 4-Hydroxy-N,2-dimethylbenzamide (Para-OH, Ortho-Me) IR: 3630, 1636 cm⁻¹ PhotoFries->Target Major Product (Migration to Para) Isomer Isomer: 2-Hydroxy-4-methyl-N-methylbenzamide (Ortho-OH, Para-Me) IR: 3480 (broad), 1645 cm⁻¹ PhotoFries->Isomer Minor Product (Migration to Ortho) Cresol m-Cresol (Hydrolysis Product) PhotoFries->Cresol Side Reaction (Elimination)

Figure 1: Photochemical degradation pathway of Metacrate yielding 4-Hydroxy-N,2-dimethylbenzamide via Photo-Fries rearrangement.[1]

References

  • Addison, J. B., Silk, P. J., & Unger, I. (1973). The Photochemical Reactions of Carbamates III. The Solution Photochemistry of Metacrate, 3-methylphenyl-N-methyl carbamate . International Journal of Environmental Analytical Chemistry, 3(1), 73–79. Link

  • NIST Mass Spectrometry Data Center.[2] Benzamide, N-methyl- Infrared Spectrum . NIST Standard Reference Database 69: NIST Chemistry WebBook. Link

  • BenchChem.[3] A Comparative Spectroscopic Analysis of 2-Hydroxy-3-iodobenzamide and Its Isomers . (2025). Link

  • PubChem.[1][4][5] Compound Summary: 4-hydroxy-2-methylbenzamide . National Library of Medicine. Link

Sources

Comparative

Elemental analysis and composition verification of 4-Hydroxy-N,2-dimethylbenzamide

An In-Depth Comparative Guide to the Elemental Analysis and Composition Verification of 4-Hydroxy-N,2-dimethylbenzamide For professionals in pharmaceutical research and chemical synthesis, the unequivocal identification...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Elemental Analysis and Composition Verification of 4-Hydroxy-N,2-dimethylbenzamide

For professionals in pharmaceutical research and chemical synthesis, the unequivocal identification and purity assessment of a compound are not mere procedural formalities; they are the bedrock of scientific validity and product safety. This guide provides a comprehensive comparison of analytical methodologies for verifying the elemental composition and structural integrity of 4-Hydroxy-N,2-dimethylbenzamide (C₉H₁₁NO₂), a pivotal intermediate in various synthetic pathways. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering insights grounded in years of application science to empower researchers in designing robust analytical strategies.

The Analytical Imperative for 4-Hydroxy-N,2-dimethylbenzamide

4-Hydroxy-N,2-dimethylbenzamide, with a molecular formula of C₉H₁₁NO₂ and a monoisotopic mass of 179.0790 u, has a theoretical elemental composition of:

  • Carbon: 60.32%

  • Hydrogen: 6.19%

  • Nitrogen: 7.82%

  • Oxygen: 25.67%

Verifying these percentages is the first step in confirming the identity and purity of a synthesized batch. Deviations can signal the presence of residual solvents, starting materials, byproducts, or inorganic impurities, any of which could compromise downstream reactions and the safety profile of the final active pharmaceutical ingredient (API).[1][]

Elemental Analysis: Beyond the Numbers

Elemental analysis provides the foundational quantitative data on the mass percentages of constituent elements.[3] For organic compounds like our target molecule, combustion analysis is the undisputed gold standard.[4]

Primary Technique: Combustion Analysis (CHNS/O)

Causality of Choice: Combustion analysis is selected for its high precision, accuracy, and reliability in determining the bulk elemental composition of pure organic substances.[5][6] The technique is designed specifically to quantify the core elements of organic chemistry (C, H, N, S, and O), making it perfectly suited for our benzamide derivative.

Experimental Protocol: CHN Analysis of 4-Hydroxy-N,2-dimethylbenzamide

  • System Preparation & Validation: Before analysis, the instrument's performance is validated. This involves analyzing a certified standard with a known elemental composition (e.g., acetanilide). The results must fall within the specified tolerance of the known values, a self-validating step that ensures the system is operating correctly.

  • Sample Preparation: A small, homogeneous sample of 4-Hydroxy-N,2-dimethylbenzamide (typically 1-3 mg) is accurately weighed into a tin or silver capsule. This small sample size ensures rapid and complete combustion.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (approx. 900-1000 °C) rich in oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction & Separation: The resultant gas mixture is passed over heated copper to reduce any nitrogen oxides (NOx) to N₂. The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography column.

  • Detection & Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas eluting from the column. The instrument's software integrates the detector signals and, using the initial sample weight, calculates the mass percentage of each element. Oxygen is typically determined by a separate pyrolysis method.

Experimental Workflow for Combustion Analysis

Caption: Standard workflow for CHN analysis by combustion.

Comparative Techniques for Elemental Composition

While combustion analysis is ideal for bulk composition, other techniques are superior for specific applications like trace metal analysis, which is crucial for pharmaceutical intermediates.

Table 1: Comparison of Key Elemental Analysis Techniques

TechniquePrinciplePrimary Application for C₉H₁₁NO₂ProsCons
Combustion Analysis Sample combustion and detection of resulting gases (CO₂, H₂O, N₂)Primary: Bulk %C, %H, %N, %O determinationHigh precision for bulk analysis; well-established methodology.[4]Destructive; not sensitive enough for trace element analysis.[6]
Inductively Coupled Plasma (ICP-MS/OES) Sample atomization and ionization in plasma; detection by MS or OESSecondary: Trace metal impurity analysis (e.g., catalyst residues)Extremely sensitive (ppb/ppt levels); multi-element capability.[6]Requires sample digestion; not suitable for bulk C, H, N, O.[6]
X-Ray Fluorescence (XRF) X-ray excitation of atoms and detection of emitted fluorescent X-raysScreening: Non-destructive screening for heavy elementsNon-destructive; minimal sample preparation.[4]Poor sensitivity for light elements (lighter than Sodium).[7]

Structural & Compositional Verification: A Spectroscopic Triad

Elemental analysis confirms that the correct atoms are present in the right ratios, but it reveals nothing about their connectivity. To verify the molecular structure of 4-Hydroxy-N,2-dimethylbenzamide, a combination of spectroscopic techniques is essential.[1][3]

Mass Spectrometry (MS) for Molecular Formula Confirmation

Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. It measures the mass-to-charge ratio with extremely high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

  • Expected Result: For 4-Hydroxy-N,2-dimethylbenzamide (C₉H₁₁NO₂), an ESI-HRMS in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺ at m/z 180.0863, corresponding to the formula C₉H₁₂NO₂⁺.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Causality of Choice: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H and ¹³C NMR experiments provide a detailed map of the hydrogen and carbon skeleton, respectively.

  • ¹H NMR: Would confirm the presence and splitting patterns of the aromatic protons, the N-methyl and aryl-methyl protons, and the hydroxyl proton.

  • ¹³C NMR: Would confirm the nine distinct carbon environments, including the carbonyl carbon of the amide, the aromatic carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Causality of Choice: IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups, providing a molecular "fingerprint."

  • Expected Key Absorptions:

    • A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the phenol.

    • A strong, sharp peak around 1630 cm⁻¹ for the C=O (amide I band) stretch.

    • Peaks in the 1500-1600 cm⁻¹ range for C=C stretching in the aromatic ring.

    • A peak around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amide.

Integrated Analytical Logic for Structural Verification

G EA Elemental Analysis Verified_Structure Verified Structure of 4-Hydroxy-N,2-dimethylbenzamide EA->Verified_Structure Confirms Elemental Ratio (C, H, N, O) MS Mass Spectrometry MS->Verified_Structure Confirms Molecular Formula (C₉H₁₁NO₂) NMR NMR Spectroscopy NMR->Verified_Structure Defines Atomic Connectivity (Skeleton) IR IR Spectroscopy IR->Verified_Structure Confirms Functional Groups (-OH, C=O, N-H)

Caption: A multi-technique approach is required for full structural confirmation.

Table 2: Comparison of Spectroscopic & Spectrometric Verification Techniques

TechniqueInformation ProvidedProsCons
Mass Spectrometry (HRMS) Exact molecular weight and molecular formula.Unmatched accuracy for formula determination; high sensitivity.Provides limited information on isomerism or connectivity.
NMR Spectroscopy Detailed atomic connectivity and 3D structure.The most definitive technique for structure elucidation; non-destructive.Lower sensitivity than MS; requires higher sample quantity and purity.
IR Spectroscopy Presence/absence of specific functional groups.Fast, inexpensive, and provides a unique "fingerprint" for the compound.Ambiguous for complex molecules; does not provide connectivity data.

Conclusion

The robust characterization of 4-Hydroxy-N,2-dimethylbenzamide is not achieved by a single method but by a logical, integrated analytical workflow. Combustion analysis serves as the initial gatekeeper, verifying the correct elemental ratios with high precision. This quantitative foundation is then built upon by a triad of spectroscopic techniques: HRMS confirms the molecular formula, IR spectroscopy validates the presence of essential functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. For the researcher or drug development professional, employing this comprehensive, self-validating approach is the most reliable path to ensuring the identity, purity, and quality of this critical pharmaceutical intermediate.

References

  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems. Retrieved February 14, 2026, from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Wikibooks. (n.d.). Organic Chemistry/Analytical techniques/Elemental analysis. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved February 14, 2026, from [Link]

  • Emorphis. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved February 14, 2026, from [Link]

Sources

Validation

Comparative Analytical Guide: Differentiating 4-Hydroxy-N,2-dimethylbenzamide

Topic: from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Strategic Overview: The Isomer Challenge In the development of benzamide-based pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Isomer Challenge

In the development of benzamide-based pharmacophores (common in kinase inhibitors and pesticide metabolites), the precise location of substituents determines biological efficacy and toxicity.

4-Hydroxy-N,2-dimethylbenzamide (Target) presents a unique analytical challenge due to the "Ortho-Effect" introduced by the 2-methyl group. This steric bulk forces the amide bond out of planarity with the phenyl ring, significantly altering its physicochemical properties compared to its planar regioisomers (e.g., 4-hydroxy-N,3-dimethylbenzamide).

This guide provides a definitive, multi-modal workflow to distinguish the Target from its three most common "Imposters":

  • Isomer A (Positional): 4-Hydroxy-N,3-dimethylbenzamide (Methyl moved).

  • Isomer B (Functional): 3-Hydroxy-N,2-dimethylbenzamide (Hydroxyl moved).

  • Isomer C (N-Alkylation): 4-Hydroxy-N,N-dimethylbenzamide (Amide methylation).

Structural Deconvolution & Logic

The differentiation strategy relies on three distinct pillars: Spin-Spin Coupling (NMR) , Steric Inhibition of Resonance (UV/HPLC) , and Fragmentation Ortho-Effects (MS) .

The "Smoking Gun" Indicators
FeatureTarget (4-OH, 2-Me) Isomer A (4-OH, 3-Me) Isomer B (3-OH, 2-Me)
Amide Geometry Twisted (Steric clash between 2-Me and Carbonyl)PlanarTwisted
Aromatic NMR AB System + Singlet (H3 isolated)AB System + Singlet (H2 isolated)ABC System (Adjacent H4, H5, H6)
UV

Blue-shifted (Lower

,

230-240 nm)
Red-shifted (Higher

,

250-260 nm)
Blue-shifted
MS Base Peak Acylium Ion (Prominent)Acylium IonDehydration/Ortho-elimination
Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Unknown Sample (C9H11NO2) Step1 Step 1: 1H NMR (Aromatic Region) Start->Step1 Pattern1 Pattern: 2 Doublets + 1 Singlet Step1->Pattern1 Isolated Protons Pattern2 Pattern: Complex Multiplet / ABC Step1->Pattern2 Adjacent Protons Step2 Step 2: NOE / NOESY Pattern1->Step2 IsomerB Isomer B 3-Hydroxy-N,2-dimethylbenzamide Pattern2->IsomerB H4, H5, H6 coupling Result1 NOE: Ar-Me ↔ H-Singlet Step2->Result1 Strong Signal Result2 NOE: Ar-Me ↔ Amide-NH Step2->Result2 Weak/No Signal (Twisted) FinalTarget CONFIRMED TARGET 4-Hydroxy-N,2-dimethylbenzamide Result1->FinalTarget H3 is neighbor to Me IsomerA Isomer A 4-Hydroxy-N,3-dimethylbenzamide Result1->IsomerA H2 is neighbor to Me (Check Shift) IsomerA->Result1 H2 singlet is typically more deshielded (~7.5ppm)

Caption: Logical workflow for distinguishing regioisomers based on NMR coupling patterns and Nuclear Overhauser Effect (NOE) interactions.

Detailed Methodologies
Method A: Nuclear Magnetic Resonance (NMR) - The Gold Standard

The arrangement of protons on the benzene ring provides the only self-validating proof of structure.

  • Solvent Selection: Use DMSO-d6 rather than CDCl3. DMSO slows the exchange of the Amide-NH and Phenol-OH protons, allowing them to be visualized as distinct signals (often doublets/singlets), which aids in NOE experiments.

  • The Coupling Logic (Target: 4-OH, 2-Me):

    • H-3 (Ortho to OH, Meta to Me): Appears as a Singlet (or very fine doublet,

      
       Hz) around 6.6–6.7 ppm. It is isolated between the 2-Methyl and 4-Hydroxyl groups.
      
    • H-5 & H-6: Appear as an AB system (two doublets,

      
       Hz). H-6 is typically more downfield (closer to amide), but the "Twisted Amide" effect reduces this deshielding compared to planar isomers.
      
  • Differentiation from Isomer A (4-OH, 3-Me):

    • In Isomer A, the singlet is at H-2 . H-2 is flanked by the Amide and the Methyl. Due to the proximity to the carbonyl, H-2 will be significantly deshielded (

      
       ppm).
      
    • In the Target, the singlet is at H-3 , flanked by Methyl and Hydroxyl (electron-donating). It will be shielded (

      
       ppm).
      
Method B: High-Performance Liquid Chromatography (HPLC)

Separation relies on the "Twisted Amide" phenomenon. The 2-methyl group sterically hinders the amide from being coplanar with the ring.

  • Target (Twisted): Reduced conjugation

    
     Less interaction with 
    
    
    
    -systems of stationary phases (e.g., Phenyl-Hexyl)
    
    
    Distinct retention.
  • Isomer A (Planar): Full conjugation

    
     Stronger 
    
    
    
    interactions
    
    
    Longer retention on Phenyl-based columns.
  • UV Detection:

    • Target:

      
       shift to lower wavelengths (hypsochromic) due to loss of conjugation.
      
    • Isomer A:

      
       at higher wavelengths (bathochromic) due to full conjugation.
      
Method C: Mass Spectrometry (MS/MS)

While all isomers share the parent mass (


 165, 

166), the fragmentation energy varies.
  • Ortho Effect (Target & Isomer B): The proximity of the 2-Methyl group to the amide allows for a characteristic loss of the methyl radical or interaction with the amide nitrogen.

  • Acylium Ion Stability: The cleavage of the amide bond (

    
    ) is the dominant pathway.
    
    • Target (

      
       135):  The resulting cation is stabilized by the electron-donating OH (para) and Me (ortho).
      
    • Isomer B (3-OH): The meta-OH cannot stabilize the acylium ion via resonance as effectively as the para-OH. The ratio of parent ion to acylium ion will differ significantly between Target and Isomer B.

Experimental Protocols
Protocol 1: Discriminatory HPLC-UV Method

Use this protocol to separate the target from synthesis impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: Dual Wavelength (210 nm for universal, 254 nm for aromatic).

    • Note: The Target will have a lower extinction coefficient at 254 nm compared to Isomer A due to the twisted amide.

Protocol 2: 1D NOE Difference Experiment (Validation)

Use this to prove the position of the methyl group relative to the aromatic protons.

  • Sample Prep: Dissolve 5-10 mg of sample in 600 µL DMSO-d6 . Ensure the solution is clear.

  • Acquisition:

    • Run a standard

      
      H spectrum to locate the Methyl singlet (
      
      
      
      2.2 ppm) and the aromatic Singlet (
      
      
      6.7 ppm).
  • Irradiation:

    • Selectively irradiate the Methyl frequency (2.2 ppm).

  • Analysis:

    • Target: You will observe NOE enhancement of the aromatic singlet (H-3).

    • Isomer A (3-Me): Irradiating the methyl (Pos 3) will enhance the aromatic singlet (H-2) AND the doublet (H-4).

    • Differentiation: The key is that in the Target, the methyl only has one aromatic neighbor (H-3). In Isomer A, it has two (H-2 and H-4).

Mechanistic Visualization: The Ortho Effect

The following diagram illustrates why the Target behaves differently in chromatography and spectroscopy compared to its planar isomers.

OrthoEffect cluster_planar Planar Regioisomer (Isomer A) Full Conjugation cluster_twisted Target (4-OH, 2-Me) Steric Inhibition of Resonance Planar Amide & Ring Coplanar (Max π-overlap) Prop1 High UV Absorbance (Red Shifted) Planar->Prop1 Prop2 Strong HPLC Retention (π-π interaction) Planar->Prop2 Twisted Amide Twisted ~40-60° (Due to 2-Me Sterics) Prop3 Lower UV Absorbance (Blue Shifted) Twisted->Prop3 Prop4 Weak HPLC Retention (Less π-interaction) Twisted->Prop4

Caption: Impact of the 2-Methyl "Ortho Effect" on physicochemical properties, serving as a primary differentiation tool.

References
  • Australian Journal of Chemistry. (1979). Substituent Effects on the 1H N.M.R.[3][4][5] Spectra of Substituted Benzamides. Retrieved from [Link] (Foundational text on chemical shift prediction in benzamides).

  • National Institutes of Health (NIH). (2016). Mass spectrometry of analytical derivatives.[6][7][8] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Retrieved from [Link] (Authoritative source on MS fragmentation mechanisms for ortho-substituted aromatics).

  • Royal Society of Chemistry. (2021). Fragmentation pattern of amides by EI and HRESI. Retrieved from [Link] (Modern analysis of amide bond cleavage).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link] (General verification of McLafferty and ortho-effect principles).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-N,2-dimethylbenzamide

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 4-Hydroxy-N,2-dimethylbenzamide Executive Safety Summary Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant (Ski...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 4-Hydroxy-N,2-dimethylbenzamide

Executive Safety Summary

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) & Acute Toxicity (Oral) Signal Word: WARNING

As a Senior Application Scientist, I must emphasize that while 4-Hydroxy-N,2-dimethylbenzamide is often categorized alongside standard organic intermediates, its specific structural properties (a substituted benzamide) require a conservative safety approach. In drug development, we treat this compound as a Performance-Based Control (PBC) agent. This means we assume higher toxicity until specific toxicological data proves otherwise.

The Golden Rule: PPE is your last line of defense.[1] Your primary protection is the Engineering Control (Chemical Fume Hood).

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound is typically a solid crystalline powder. The primary risks are particulate inhalation during weighing and dermal absorption if solubilized in organic carriers (e.g., DMSO, Methanol).

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[2][3]strict hygiene; no touching face/mouth.
Skin Irritation H315 Causes skin irritation.[2][4]Contact dermatitis risk; requires sleeve coverage.
Eye Irritation H319 Causes serious eye irritation.[2][4]Dust can cause corneal abrasion/chemical burns.
STOT - SE H335 May cause respiratory irritation.[2][4]CRITICAL: Do not handle on open benches.

Scientist's Note: The "N,2-dimethyl" substitution pattern implies steric hindrance similar to ortho-toluamides. While this may reduce metabolic hydrolysis rates compared to simple amides, it necessitates strict protection against systemic absorption.

The PPE Matrix: Layered Defense System

Do not rely on generic "lab safety" rules. Use this targeted matrix for benzamide handling.

A. Hand Protection (The Critical Barrier)[7]
  • Material: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil).

  • Logic: Amides can permeate latex. Nitrile provides superior chemical resistance to the solid powder and common solvents like Dichloromethane (DCM) or Ethyl Acetate used in its processing.

  • Protocol:

    • Dry Solid: Single Nitrile glove is acceptable.

    • In Solution (DMSO/DMF): Double Gloving is mandatory. These solvents act as carriers, dragging the benzamide through the skin barrier.

    • Technique: Inspect for pinholes by inflating with air before donning.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator.

    • Constraint: Use respirators only if fit-tested and authorized by your EHS officer.

  • Logic: The H335 hazard indicates that mucosal membranes are highly susceptible to inflammation from this dust.

C. Eye & Face Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do NOT use safety glasses with side shields when handling fine powders. Air currents can carry dust around the shield and into the eye.

D. Body Protection
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.

  • Advanced: Tyvek® arm sleeves if handling large quantities (>10g) to bridge the gap between glove and coat cuff.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static charge and aerosolization, common issues with substituted benzamides.

Phase 1: Preparation & Gowning
  • Check Engineering Controls: Verify fume hood flow monitor is green/normal.

  • Don PPE: Goggles

    
     Lab Coat 
    
    
    
    Gloves (over cuffs).
  • Static Control: Benzamides are often static-prone. Use an anti-static gun or wipe on the weighing spatula if available.

Phase 2: Weighing & Transfer (High Risk)
  • Positioning: Work at least 6 inches inside the hood sash.

  • Transfer: Use a disposable weighing boat. Do not use weighing paper (high spill risk).

  • Solubilization: Add solvent to the solid container. Do not pour solid into solvent (reduces splash/puff risk).

  • Decontamination: Wipe the exterior of the container with a solvent-dampened Kimwipe before removing it from the hood.

Phase 3: Waste & Cleanup[3][4]
  • Solids: Dispose of weighing boats as Hazardous Solid Waste .

  • Liquids: Collect in "Organic Waste - Toxic" carboys.

  • Surface Decon: Wash hood surface with 10% soap solution, then Ethanol.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Logic Start START: Handling 4-Hydroxy-N,2-dimethylbenzamide StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DMF/DCM) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck StandardPPE Standard PPE: Nitrile Gloves (Single) Splash Goggles Lab Coat HoodCheck->StandardPPE Yes RespProtection ADD: N95/P100 Respirator (If outside hood) HoodCheck->RespProtection No Execute EXECUTE PROTOCOL (Minimize exposure time) StandardPPE->Execute RespProtection->StandardPPE SolventRisk Assess Carrier Solvent Risk Solution->SolventRisk DoubleGlove REQUIRED: Double Nitrile Gloves (Change immediately on splash) SolventRisk->DoubleGlove High Permeation Risk DoubleGlove->Execute

Caption: Decision logic for PPE selection. Note that solution-phase handling requires upgraded hand protection due to solvent permeation risks.

Emergency Response Protocols

Spill Response (Solid)
  • Do NOT sweep dry dust (creates aerosols).

  • Method: Cover spill with wet paper towels (water or inert oil) to dampen, then scoop into a hazardous waste bag.

  • PPE Upgrade: If spill >50g, upgrade to N95/P100 respirator even inside the lab.

Exposure First Aid
  • Eye Contact: Flush immediately at eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use ethanol (may increase absorption).

  • Inhalation: Move to fresh air immediately.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.).[2] 4-hydroxy-N,N-dimethylbenzamide (Compound).[2][7][8] National Library of Medicine. Retrieved from [Link](Note: Cited as structural analog for hazard extrapolation).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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